molecular formula C10H12Cl2N2O B7901951 (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide

(S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide

Katalognummer: B7901951
Molekulargewicht: 247.12 g/mol
InChI-Schlüssel: SPZQNFUOKDYFBQ-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide is a useful research compound. Its molecular formula is C10H12Cl2N2O and its molecular weight is 247.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-6(13)10(15)14-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5,13H2,1H3,(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZQNFUOKDYFBQ-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(C=CC=C1Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=C(C=CC=C1Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological Profile and Structural Activity Analysis of Deacetyl Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, structural activity relationships (SAR), and analytical characterization of Deacetyl Lacosamide , a specific metabolite and degradation product of the antiepileptic drug Lacosamide.

Technical Guide for Drug Development & Safety Assessment

Executive Summary

Deacetyl Lacosamide (also known as Desacetyl Lacosamide, Descarbonyl-lacosamide, or Impurity D) is the free amine derivative of Lacosamide resulting from the hydrolysis of the N-acetyl group.

Unlike the parent compound, which is a functionalized amino acid with potent anticonvulsant activity mediated by the selective enhancement of voltage-gated sodium channel (VGSC) slow inactivation, Deacetyl Lacosamide is pharmacologically inactive . Its significance in drug development lies not in its therapeutic potential, but in its role as a critical process impurity and a minor metabolite that must be monitored to ensure safety and chemical purity.

This guide analyzes the Structure-Activity Relationship (SAR) governing its inactivity, delineates its metabolic origin, and provides protocols for its detection and pharmacological validation.

Chemical Identity & Physicochemical Profiling[1][2]

Deacetyl Lacosamide represents the "scaffold" of the active drug, lacking the acetyl moiety required for target engagement.

FeatureLacosamide (Active Drug) Deacetyl Lacosamide (Metabolite/Impurity)
IUPAC Name (R)-2-acetamido-N-benzyl-3-methoxypropanamide(R)-2-amino-N-benzyl-3-methoxypropanamide
Common ID Vimpat (API)Impurity D / Metabolite M5
CAS Number 175481-36-4196601-69-1
Molecular Formula C₁₃H₁₈N₂O₃C₁₁H₁₆N₂O₂
Molecular Weight 250.30 g/mol 208.26 g/mol
Key Functional Group N-Acetyl Amide (Neutral, H-bond acceptor)Primary Amine (Basic, pKa ~9.[1]0)
Pharmacological Status Active (VGSC Slow Inactivation)Inactive (Loss of Pharmacophore)
Structural Logic & SAR Analysis

The pharmacological inactivity of Deacetyl Lacosamide is predicted by the Functionalized Amino Acid (FAA) SAR established by Kohn et al.

  • The Acetyl "Cap": The acetyl group in Lacosamide is not merely a protecting group; it is a structural pharmacophore. It functions as a hydrogen bond acceptor within the local anesthetic binding site of the sodium channel pore (specifically interacting near residues like W1538 in NaV1.7).

  • Electrostatic Disruption: Removal of the acetyl group exposes a primary amine. At physiological pH (7.4), this amine is largely protonated (

    
    ). This introduces a positive charge that disrupts the hydrophobic interactions required for the molecule to access the slow-inactivation gate, which is located deep within the lipid membrane or the channel pore.
    
  • Loss of Stereoelectronic Fit: The acetyl group restricts the conformational flexibility of the amino acid backbone, locking it into a bioactive conformation. The free amine lacks this constraint, resulting in an "induced fit" failure.

Metabolic & Degradation Pathways[1]

Deacetyl Lacosamide forms via two distinct pathways: Enzymatic Hydrolysis (in vivo) and Acidic/Basic Hydrolysis (in vitro/manufacturing).

Visualization of Pathways

The following diagram illustrates the relationship between Lacosamide, its major metabolite (O-Desmethyl), and the Deacetyl derivative.

Lacosamide_Metabolism Lacosamide Lacosamide (Active Drug) ODL O-Desmethyl Lacosamide (Major Metabolite - Inactive) Lacosamide->ODL CYP2C19 (Demethylation) Deacetyl Deacetyl Lacosamide (Impurity D / M5 - Inactive) Lacosamide->Deacetyl Amidases (Minor Pathway) Impurity Degradation (Acid/Base Hydrolysis) Lacosamide->Impurity Impurity->Deacetyl In Vitro Breakdown

Caption: Metabolic divergence of Lacosamide. CYP2C19 mediates the major (inactive) O-desmethyl pathway, while hydrolysis yields the inactive Deacetyl form.[1]

In Vivo Relevance

While O-desmethyl-lacosamide is the primary circulating metabolite (accounting for ~30% of excretion), Deacetyl Lacosamide is a minor metabolite (<2%) .[1] Its formation is catalyzed by ubiquitous amidases. Due to its low abundance and inactivity, it does not contribute to the therapeutic effect or the adverse event profile of Lacosamide in clinical settings.

Experimental Protocols: Validation & Detection

For researchers characterizing Lacosamide derivatives or qualifying impurities, the following protocols ensure scientific rigor.

Protocol: Electrophysiological Assessment of Inactivity

To empirically confirm the lack of activity of Deacetyl Lacosamide, a Whole-Cell Patch Clamp assay targeting the slow-inactivation state of VGSCs (e.g., NaV1.2 or NaV1.7) is required.

Objective: Demonstrate that Deacetyl Lacosamide fails to shift the


 of slow inactivation, unlike the parent compound.

Methodology:

  • Cell Line: HEK-293 cells stably expressing human NaV1.7.

  • Solutions:

    • Extracellular:[1] 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.3).

    • Intracellular:[1] 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

  • Voltage Protocol (Slow Inactivation):

    • Hold cells at -120 mV.

    • Apply a conditioning prepulse ranging from -120 mV to +10 mV for 10 seconds (critical duration to induce slow inactivation).[1]

    • Apply a hyperpolarizing pulse (-120 mV, 20 ms) to recover fast-inactivated channels.[1]

    • Test pulse to 0 mV to measure available current.

  • Compound Application:

    • Apply Lacosamide (100 µM) as a positive control.[2]

    • Apply Deacetyl Lacosamide (100 µM and 300 µM).

  • Data Analysis:

    • Fit steady-state availability curves to a Boltzmann function.[1]

    • Success Criteria: Lacosamide must hyperpolarize

      
       by >10 mV. Deacetyl Lacosamide should show no significant shift  (
      
      
      
      mV) compared to vehicle control.
Protocol: Analytical Detection (HPLC)

Deacetyl Lacosamide is more polar than the parent drug. This reverse-phase HPLC method separates the parent from the deacetylated impurity.[1]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.8 to protonate the amine)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5% -> 60% B; 20-25 min: 60% B.
Flow Rate 1.0 mL/min
Detection UV at 215 nm (Amide bond absorption is lost, but Benzyl ring absorbs here)
Retention Order Deacetyl Lacosamide (Early eluting due to polarity) < O-Desmethyl < Lacosamide

Safety & Regulatory Implications[4]

In the context of drug development, Deacetyl Lacosamide is categorized primarily as an impurity .[3]

  • ICH Q3A/B Classification: It is a degradation product formed under hydrolytic stress (acidic/basic conditions).[1]

  • Genotoxicity: As a primary amine, it must be evaluated for genotoxic potential, although simple benzylamines are generally low risk compared to hydrazines or anilines.

  • Qualification: If present in the drug product above the qualification threshold (usually 0.15% or 1.0 mg/day intake), its safety must be justified. However, since it is a known minor human metabolite, it is often considered "qualified by metabolism" —meaning the body naturally produces it, so trace amounts in the drug product are toxicologically acceptable.

References

  • Morieux, P., et al. (2010). "The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide."[1][4] Journal of Medicinal Chemistry, 53(15), 5716-5726.[1][4] Link

    • Establishes the SAR of the acetamido group and the inactivity of analogs lacking the specific pharmacophore.
  • European Medicines Agency (EMA).[5] (2008). "CHMP Assessment Report for Vimpat (Lacosamide)." Procedure No. EMEA/H/C/000863. Link

    • Details the metabolic pathway, identifying O-desmethyl as the major metabolite and confirming the inactivity of metabolites.
  • Beyreuther, B. K., et al. (2007). "Lacosamide: a review of preclinical properties." CNS Drug Reviews, 13(1), 21-42.[1] Link

    • Describes the unique slow-inactivation mechanism dependent on the specific chemical structure.
  • PubChem Compound Summary. "(R)-2-Amino-N-benzyl-3-methoxypropionamide (Deacetyl Lacosamide)." CID 10104501. Link[1]

    • Provides chemical structure and synonym verific

Sources

Solubility Profiling of (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide: Mechanistic Insights & Experimental Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility analysis of (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide (CAS: 1354010-88-0), a chiral amino-acid amide derivative.[1][2] In drug development, this structural motif—combining a polar alanine backbone with a lipophilic dichlorobenzyl moiety—presents a classic amphiphilic challenge.[1][2]

This guide contrasts the compound's behavior in Water (a protic, high-dielectric solvent) versus Methanol (a protic, moderate-dielectric organic solvent).[1][2] The analysis reveals that while methanol acts as a universal solvent for the free base, water solubility is strictly pH-dependent, acting as a "solubility switch" critical for purification and formulation strategies.[1][2]

Physicochemical Characterization & Structural Logic[1][2]

To understand solubility, we must first deconstruct the molecule into its solvatochromic fragments.[1][2]

Structural Analysis[1][2][3][4]
  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: ~247.12 g/mol [1][2]

  • Core Scaffold: (S)-Alaninamide (Polar, H-bond donor/acceptor).[1][2]

  • Lipophilic Tail: 2,6-Dichlorobenzyl group (Highly lipophilic,

    
    -
    
    
    
    stacking potential).[1][2]
The "Push-Pull" Solubility Mechanism

The molecule possesses two competing domains:[1][2]

  • The Hydrophilic Head (Amine/Amide): The primary amine (

    
    ) and amide carbonyl (
    
    
    
    ) seek polar interactions (H-bonding).[1][2]
  • The Hydrophobic Tail (Dichlorophenyl): The 2,6-dichlorophenyl ring is bulky and highly hydrophobic.[1][2] The chlorine atoms reduce water solubility significantly compared to a simple benzyl group due to increased lipophilicity (LogP contribution) and crystal lattice stability (halogen bonding).[1][2]

Predicted Parameters[1][2]
  • LogP (Octanol/Water): Estimated 1.8 – 2.3 (Moderately Lipophilic).[1][2]

  • pKa (Primary Amine): ~8.5 – 9.[1][2]2. This is the critical parameter for aqueous solubility.[1][2]

  • pKa (Amide): ~ -0.5 (Neutral in physiological range).[1][2]

Solubility Profile: Water vs. Methanol[1][2][5]

Solubility in Water (The pH Switch)

Water solubility for this compound is not static ; it is dynamic based on protonation status.[1][2]

  • Neutral pH (pH 7.0 - 14.0):

    • State: Free Base (Unprotonated).[1][2]

    • Behavior: Poor solubility (< 1 mg/mL predicted).[1][2] The hydrophobic penalty of the 2,6-dichlorobenzyl group outweighs the hydration energy of the neutral amine/amide groups.[1][2] The water structure forces the molecule to aggregate, likely precipitating as a crystalline solid.[1][2]

  • Acidic pH (pH < 6.0):

    • State: Cationic Salt (

      
      ).[1][2]
      
    • Behavior: High solubility (> 50 mg/mL predicted).[1][2] Protonation of the primary amine introduces a positive charge, drastically increasing solvation enthalpy.[1][2] The ion-dipole interactions with water overcome the crystal lattice energy.[1][2]

Application Insight: Water is an excellent antisolvent for the free base (at high pH) or an extraction solvent for the salt (at low pH).[1][2]

Solubility in Methanol (The Universal Solvent)

Methanol provides a "Goldilocks" environment for this amphiphilic molecule.[1][2]

  • Mechanism:

    • Dielectric Constant (

      
      ):  Lower than water, reducing the energy cost of cavity formation for the hydrophobic dichlorobenzyl ring.[1][2]
      
    • H-Bonding: Methanol can donate H-bonds to the amide carbonyl and accept H-bonds from the amine, satisfying the polar head group.[1][2]

    • Lipophilic Solvation: The methyl group of methanol interacts favorably with the aromatic ring via van der Waals forces.[1][2]

  • Outcome: High solubility (> 100 mg/mL predicted) for both the free base and various salts (HCl, tartrate).[1][2]

Comparative Summary Table
ParameterWater (pH > 9)Water (pH < 5)Methanol
Dominant Species Free Base (Neutral)Cation (Protonated)Free Base / Ion Pairs
Solubility Classification Practically InsolubleFreely SolubleSoluble to Freely Soluble
Driving Force Hydrophobic Effect (Precipitation)Ion-Dipole HydrationDipole-Dipole & Dispersion
Primary Utility Antisolvent / CrystallizationDissolution / FormulationSynthesis / Purification

Visualization: Solubility Equilibrium & Workflow

Solubility Equilibrium Pathway

The following diagram illustrates the thermodynamic competition between the solid state (crystal lattice) and the solvated states in water and methanol.

SolubilityEquilibrium cluster_Water Aqueous Environment cluster_Methanol Methanol Environment Solid Solid Crystal Lattice (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide Water_Neutral Aqueous Phase (pH > 9) Precipitation Dominates [Hydrophobic Effect] Solid->Water_Neutral Low Solubility (High Lattice Energy) Water_Acidic Aqueous Phase (pH < 5) Solvated Cation (R-NH3+) [Ion-Dipole Interaction] Solid->Water_Acidic High Solubility (Protonation) MeOH_Solv Methanol Solution Solvated Free Base [Dipole & Van der Waals] Solid->MeOH_Solv High Solubility (Favorable Solvation) Water_Neutral->Water_Acidic Add Acid (H+) Water_Acidic->Water_Neutral Add Base (OH-)

Caption: Thermodynamic equilibrium showing the pH-dependent solubility switch in water versus the high intrinsic solubility in methanol.

Experimental Protocols (Self-Validating Systems)

To confirm the specific solubility values for your batch, use the following standardized protocols.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in Methanol and Water (pH 7.4).

Reagents:

  • Compound (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide (>98% purity).[1][2]

  • HPLC Grade Methanol.[1][2]

  • Phosphate Buffer (pH 7.4).[1][2]

Workflow:

  • Saturation: Add excess solid compound (~50 mg) to 2 mL of solvent in a glass vial.

  • Agitation: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV (254 nm).

  • Validation: Check pH of the aqueous filtrate post-saturation. If pH shifted > 0.2 units, re-adjust and repeat.

Protocol B: pH-Solubility Profile (The Titration Method)

Objective: Map the ionization boundary.[1][2]

Workflow:

  • Dissolve 10 mg of compound in 10 mL of 0.1 M HCl (fully soluble).

  • Titrate with 0.1 M NaOH while monitoring turbidity (using a nephelometer or UV-Vis at 600 nm).

  • Result: The pH at which turbidity spikes is the pH_max (precipitation point).[1][2] This confirms the pKa-solubility relationship.[1][2]

Implications for Drug Development[1][2][6]

Crystallization Strategy

The solubility contrast suggests a robust Anti-Solvent Crystallization method:

  • Dissolve the crude compound in warm Methanol (high solubility).

  • Filter to remove mechanical impurities.[1][2]

  • Slowly add Water (neutral or basic pH) as an antisolvent.[1][2]

  • The hydrophobic dichlorobenzyl group will drive the molecule out of solution as pure crystals, leaving polar impurities in the mother liquor.[1][2]

Formulation
  • Oral: Requires salt formation (e.g., Hydrochloride or Mesylate) to ensure bioavailability, as the free base will not dissolve in the neutral environment of the intestine.[1][2]

  • Injectable: Must be formulated in a buffered acidic vehicle (pH 4-5) or using a cosolvent system (e.g., PEG400/Water) to maintain solubility.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1354010-88-0. Retrieved from [Link][1][2]

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1][2] European Journal of Pharmaceutical Sciences. (General reference on solubility profiling of amphiphilic amides).

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Source for pKa-Solubility equations).

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. (Standard Protocol).[1][2] Retrieved from [Link][1][2]

Sources

Metabolic pathway of Lacosamide to (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Metabolic Pathway of Lacosamide

Abstract

Lacosamide (Vimpat®) is a third-generation antiepileptic drug (AED) valued for its distinct mechanism of action and favorable pharmacokinetic profile. A comprehensive understanding of its metabolic fate is critical for drug development professionals and clinical researchers to predict drug-drug interactions and understand interindividual variability. This technical guide provides an in-depth examination of the primary metabolic pathway of Lacosamide. It is important to clarify at the outset that the principal biotransformation of Lacosamide is O-desmethylation , yielding an inactive metabolite. The conversion to (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide is not a recognized metabolic route for Lacosamide; this guide will therefore focus on the scientifically established and clinically relevant metabolic pathway. We will detail the enzymatic processes, present quantitative data, and provide validated experimental protocols for studying this transformation, grounding all information in authoritative scientific literature.

Introduction to Lacosamide

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropanamide, is a functionalized amino acid derivative approved for the treatment of partial-onset seizures.[1][2] Unlike traditional sodium channel-blocking AEDs that affect fast inactivation, Lacosamide's primary mechanism of action involves the selective enhancement of the slow inactivation of voltage-gated sodium channels.[1][2][3] This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing without affecting normal physiological function.[4] Lacosamide exhibits a highly favorable pharmacokinetic profile, including rapid and complete oral absorption, a bioavailability of nearly 100%, low plasma protein binding (<15%), and a low potential for drug-drug interactions.[1][4][5]

The Primary Metabolic Pathway: O-Desmethylation

The metabolism of Lacosamide is well-characterized, with the majority of the biotransformation occurring in the liver. The primary and most significant metabolic pathway is the O-demethylation of the parent molecule.

The Biotransformation Reaction

The core metabolic reaction involves the removal of a methyl group from the methoxy moiety of Lacosamide, resulting in the formation of a hydroxyl group. This process converts Lacosamide into its major metabolite, O-desmethyl-lacosamide. This metabolite has been demonstrated to be pharmacologically inactive.[6][7][8]

Key Metabolic Enzymes: Cytochrome P450 Isoforms

This O-demethylation is mediated by several isoforms of the Cytochrome P450 (CYP) enzyme superfamily.[9] Extensive research has identified the primary contributors to be:

  • CYP2C19

  • CYP2C9

  • CYP3A4

Among these, the role of CYP2C19 has been the most thoroughly investigated.[6][7] Genetic variations (polymorphisms) in the CYP2C19 gene can lead to different metabolic phenotypes, such as "poor metabolizers." Individuals with this phenotype exhibit lower plasma concentrations of the O-desmethyl metabolite; however, studies have shown that the plasma levels of the active parent drug, Lacosamide, remain similar to those in normal metabolizers, and therefore, no dose adjustment is typically required.[6]

Lacosamide_Metabolism cluster_0 Metabolic Transformation cluster_1 Mediating Enzymes Lacosamide Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide) Metabolite O-desmethyl-lacosamide (Inactive Metabolite) Lacosamide->Metabolite O-demethylation CYP2C19 CYP2C19 CYP2C19->Lacosamide CYP2C9 CYP2C9 CYP2C9->Lacosamide CYP3A4 CYP3A4 CYP3A4->Lacosamide

Caption: Primary metabolic pathway of Lacosamide to O-desmethyl-lacosamide.

Quantitative Pharmacokinetics

Following administration, Lacosamide is eliminated from the body through both renal excretion of the unchanged drug and hepatic metabolism. Mass balance studies in healthy volunteers have elucidated the quantitative fate of a given dose.[10]

  • Renal Excretion (Unchanged): Approximately 40% of the administered dose is excreted unchanged in the urine.[7][8][11]

  • Metabolism: Roughly 60% of the dose undergoes metabolism.[12]

    • The O-desmethyl metabolite accounts for approximately 30% of the dose recovered in urine.[8][11]

    • A polar fraction, proposed to be serine derivatives, accounts for about 20% in urine.[11]

    • Other minor metabolites are found in amounts of less than 2%.[10][11]

The pharmacokinetic profile of Lacosamide is linear and predictable, contributing to its ease of use in clinical practice.[5]

ParameterLacosamide (Parent Drug)O-desmethyl-lacosamide (Metabolite)Reference
Oral Bioavailability ~100%N/A[1][4]
Elimination Half-Life ~13 hoursNot specified, but formed from parent[1][8]
Plasma Protein Binding <15%Not specified[1][8]
% of Dose in Urine ~40% (unchanged)~30%[8][11]
Pharmacological Activity ActiveInactive[6][7]

Experimental Methodologies for Studying Lacosamide Metabolism

To investigate the metabolic pathway of drugs like Lacosamide, a combination of in vitro assays and advanced analytical techniques is employed. This section details a standard, field-proven workflow.

In Vitro Protocol: Metabolism Assay using Human Liver Microsomes (HLMs)

Expertise & Causality: Human liver microsomes are subcellular fractions of hepatocytes that are rich in CYP enzymes, making them the industry-standard model for studying Phase I drug metabolism.[13] This assay allows for the precise identification of the enzymes responsible for a drug's biotransformation in a controlled environment. The inclusion of an NADPH regenerating system is critical, as CYP enzymes are NADPH-dependent monooxygenases.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Lacosamide (e.g., 10 mM in DMSO).

    • Prepare a pool of human liver microsomes (e.g., from at least 10 donors to average out genetic variability) at a concentration of 20 mg/mL in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare an NADPH regenerating system solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+ in buffer.

  • Incubation Setup:

    • In a 96-well plate, add the phosphate buffer.

    • Add the HLM suspension to achieve a final protein concentration of 0.5-1.0 mg/mL.

    • Add the Lacosamide stock solution to achieve the desired final substrate concentration (e.g., 1-10 µM).

    • Self-Validation Control: Prepare parallel wells without the NADPH regenerating system to serve as a negative control, ensuring that any observed metabolite formation is enzyme-dependent.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (including a positive control with a known substrate like midazolam for CYP3A4).

    • Incubate the plate at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Lacosamide-d3).[14] The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

Analytical Quantification: UPLC-MS/MS Method

Expertise & Causality: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the definitive analytical technique for this application.[15] Its superior chromatographic resolution (UPLC) separates the parent drug from its metabolite, while its high sensitivity and specificity (MS/MS) allow for precise quantification even in complex biological matrices like microsomal incubates or plasma.[14][16]

Protocol:

  • Chromatographic Separation:

    • Column: ACQUITY HSS T3 column (or equivalent C18 column) suitable for retaining polar and non-polar analytes.[14]

    • Mobile Phase A: 10 mM ammonium acetate in water.[14]

    • Mobile Phase B: Methanol or acetonitrile.[14]

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient elution is typically used to separate Lacosamide and the more polar O-desmethyl-lacosamide.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). This mode provides high specificity by monitoring a specific precursor ion-to-product ion transition for each analyte.

    • MRM Transitions (Example):

      • Lacosamide: m/z 251.2 → 108.0[14]

      • O-desmethyl-lacosamide: (m/z will be lower due to CH2 loss, specific transition to be determined via infusion)

      • Lacosamide-d3 (Internal Standard): m/z 254.0 → 108.0[14]

  • Data Analysis and Quantification:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against a series of known concentrations of Lacosamide and O-desmethyl-lacosamide standards.

    • Quantify the amount of Lacosamide remaining and O-desmethyl-lacosamide formed at each time point in the HLM assay by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_invitro In Vitro Metabolism Assay cluster_analytical Analytical Quantification prep 1. Reagent Preparation (HLMs, Lacosamide, NADPH) setup 2. Incubation Setup (Buffer + HLMs + Lacosamide) prep->setup init 3. Reaction Initiation (Add NADPH, Incubate at 37°C) setup->init quench 4. Reaction Quenching (Add Acetonitrile + IS) init->quench process 5. Sample Processing (Centrifuge, Collect Supernatant) quench->process uplc 6. UPLC Separation (Chromatography) process->uplc Inject Supernatant msms 7. MS/MS Detection (MRM Mode) uplc->msms data 8. Data Analysis (Quantification vs. Cal Curve) msms->data

Caption: Experimental workflow for studying Lacosamide metabolism in vitro.

Conclusion

The metabolic pathway of Lacosamide is straightforward and well-understood, dominated by O-desmethylation via CYP2C19, CYP2C9, and CYP3A4 to form the inactive metabolite, O-desmethyl-lacosamide. A significant portion of the drug is cleared renally without any biotransformation. This metabolic profile, combined with low plasma protein binding and a lack of significant CYP enzyme induction or inhibition, underpins Lacosamide's low potential for clinically relevant drug-drug interactions, a key advantage in the polypharmacy often required for epilepsy patients.[4][5][17] The robust in vitro and analytical methodologies detailed herein provide a reliable framework for researchers to further investigate the disposition of Lacosamide and other novel chemical entities in drug development.

References

  • Lacosamide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Lacosamide]
  • Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI - NIH. (2018-04-18). [URL: https://www.ncbi.nlm.nih.gov/books/NBK493589/]
  • Doty, P., Hebert, D., Mathy, F. X., Byrnes, W., Zack, J., & Narurkar, M. (2011). Clinical pharmacokinetic and pharmacodynamic profile of lacosamide. Clinical pharmacokinetics, 50(6), 343–353. [URL: https://pubmed.ncbi.nlm.nih.gov/21568383/]
  • Metabolism of new antiepileptic drugs. Lacosamide is partially... - ResearchGate. [URL: https://www.researchgate.net/figure/Metabolism-of-new-antiepileptic-drugs-Lacosamide-is-partially-metabolized-by-the-liver_fig4_262846985]
  • Pharmacology of Lacosamide (Vimpat) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025-03-08). [URL: https://www.youtube.
  • Cawello, W., Rosenkranz, B., & Schmid, B. (2012). Absorption, disposition, metabolic fate and elimination of the anti-epileptic drug lacosamide in humans: mass balance following intravenous and oral administration. European journal of drug metabolism and pharmacokinetics, 37(4), 241–248. [URL: https://pubmed.ncbi.nlm.nih.gov/22544485/]
  • Lacosamide UCB - European Medicines Agency (EMA). [URL: https://www.ema.europa.
  • Lacosamide - LiverTox - NCBI Bookshelf - NIH. (2019-03-20). [URL: https://www.ncbi.nlm.nih.gov/books/NBK548842/]
  • Qiu, Y., Chen, Y., Chen, Y., Wang, Z., & Chen, Y. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers in pharmacology, 14, 1278850. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10646545/]
  • Cawello, W. (2015). Advances in epilepsy treatment: lacosamide pharmacokinetic profile. Annals of the New York Academy of Sciences, 1349, 1–11. [URL: https://pubmed.ncbi.nlm.nih.gov/25251410/]
  • Qiu, Y., Chen, Y., Chen, Y., Wang, Z., & Chen, Y. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers in Pharmacology, 14. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1278850/full]
  • Lacosamide: Dosage, Mechanism/Onset of Action, Half-Life - Medicine.com. (2020-01-09). [URL: https://www.medicine.com/drug/lacosamide]
  • Cook, A. M., & Weant, K. A. (2013). Lacosamide Pharmacokinetics in a Critically Ill Patient Receiving Continuous Venovenous Hemofiltration. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(11), e193-e197. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/phar.1325]
  • Kono, Y., Kariya, S., Kojima, S., Kaneko, A., Kondo, T., & Yasui-Furukori, N. (2023). Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk. Biomedical chromatography : BMC, 37(12), e5749. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10946765/]
  • Lacosamide - Neuropedia Consult. [URL: https://neuropediaconsult.com/epilepsy-drugs/lacosamide/]
  • Cawello, W., Surmann, C., Elmouelhi, A., & Horstmann, R. (2011). Lacosamide Has No Effect on the Enzymatic Activity of CYP3A4 (P01. 076). Neurology, 76(9 Supplement 4), A138-A138. [URL: https://n.neurology.org/content/76/9_Supplement_4/A138.abstract]
  • Lacosamide Therapy and CYP2C19 Genotype - PubMed. (2018-04-18). [URL: https://pubmed.ncbi.nlm.nih.gov/29671994/]
  • Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). Drug Metabolism in the Liver. Drug Metabolism and Disposition, 45(3), 223-231. [URL: https://www.mdpi.com/1422-0067/24/16/3497]
  • Metabolism | Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/resources/ADME/metabolism.html]

Sources

Literature review of chiral amino acid amides as anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Functionalized Amino Acids (FAAs) in Epilepsy Therapy

Executive Summary

The development of anticonvulsants has historically relied on heterocyclic scaffolds (hydantoins, barbiturates, benzodiazepines). However, the emergence of functionalized amino acids (FAAs) represents a paradigm shift toward linear, chiral, and metabolically stable pharmacophores. This guide reviews the medicinal chemistry, unique electrophysiological mechanism, and synthetic pathways of chiral amino acid amides, with a specific focus on the prototype Lacosamide (Vimpat®) and its structural congeners.

Unlike traditional sodium channel blockers that inhibit high-frequency firing via fast inactivation, FAAs introduce a novel mode of action: the selective enhancement of slow inactivation.[1][2] This distinction is critical for efficacy in drug-resistant focal epilepsy.

The Pharmacophore: Structural Architecture

The FAA class is defined by a specific structural motif designed by Harold Kohn and colleagues. The scaffold mimics endogenous amino acids but is derivatized to enhance lipophilicity and blood-brain barrier (BBB) penetration while preventing rapid metabolic degradation.

The General Pharmacophore: [Tail: Aromatic Ring] — [Linker: Amide Nitrogen] — [Head: Chiral Amino Acid Backbone]

Key Structural Components:
  • The Chiral Center (Alpha-Carbon): Stereochemistry is non-negotiable. For the Lacosamide series, the (R)-enantiomer acts as the eutomer (active isomer), while the (S)-enantiomer is often the distomer (inactive/less active). This contrasts with natural amino acids which are typically (S) (or L-configuration).

  • The N-Benzylamide Moiety: The C-terminus of the amino acid is converted to an N-benzylamide. This provides the necessary hydrophobic bulk for interaction with the voltage-gated sodium channel (VGSC) pore or auxiliary subunits.

  • The N-Acetylation: The N-terminus is typically acetylated (or similarly blocked) to prevent degradation by aminopeptidases and to neutralize the charge, improving CNS distribution.

Mechanism of Action: The "Slow Inactivation" Paradigm

Traditional antiepileptic drugs (AEDs) like Carbamazepine and Phenytoin stabilize the Fast Inactivated State of sodium channels. This effectively blocks high-frequency firing but can also impair normal physiological signaling.

Chiral amino acid amides (specifically Lacosamide) operate via a different kinetic pathway.[1][3] They selectively enhance the Slow Inactivated State . This state is physiologically engaged during sustained depolarization (as seen in seizure foci) but is less involved in normal action potential generation.

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic states of the Voltage-Gated Sodium Channel (VGSC) and the specific intervention point of FAAs.

Sodium_Channel_Kinetics Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization FastInact Fast Inactivated (Refractory ms) Open->FastInact Milliseconds FastInact->Resting Repolarization SlowInact Slow Inactivated (Refractory sec/min) FastInact->SlowInact Sustained Depolarization SlowInact->Resting Very Slow Recovery Lacosamide Chiral Amino Acid Amides (Lacosamide) Lacosamide->SlowInact STABILIZES

Figure 1: Kinetic states of the sodium channel. Traditional AEDs target the 'Fast Inactivated' state.[1] FAAs stabilize the 'Slow Inactivated' state, acting as a filter for hyperactive networks.

Chemical Synthesis: The Chiral Pool Approach

The synthesis of these compounds demands high enantiomeric purity (ee > 99%). The most robust industrial route utilizes the "Chiral Pool" method, starting from naturally occurring (or readily available) amino acids like D-Serine.

Protocol: Synthesis of (R)-Lacosamide

Objective: Synthesis of (R)-2-acetamido-N-benzyl-3-methoxypropanamide.

  • Starting Material: D-Serine (Note: D-Serine provides the (R)-configuration).[4][5]

  • Protection: The amino group is protected (e.g., Cbz or Boc) to prevent self-coupling.

  • Amidation: Coupling with Benzylamine using a mixed anhydride method (Isobutyl chloroformate/NMM).

  • O-Methylation: The hydroxyl group of the serine side chain is methylated (Methyl iodide/Silver oxide).

  • Deprotection & Acetylation: Removal of the N-protecting group followed by acetylation with acetic anhydride.

Synthetic Workflow Diagram

Lacosamide_Synthesis Step1 Start: D-Serine (R-Configuration) Step2 N-Protection (Cbz-Cl / NaOH) Step1->Step2 Step3 Coupling (Benzylamine + Mixed Anhydride) Step2->Step3 Step4 O-Methylation (MeI / Ag2O) Step3->Step4 Crucial Step: Ether Formation Step5 Deprotection (H2 / Pd-C) Step4->Step5 Step6 N-Acetylation (Ac2O) Step5->Step6 Final Product: (R)-Lacosamide Step6->Final

Figure 2: The "Chiral Pool" synthetic route for Lacosamide, ensuring retention of stereochemistry from the D-Serine precursor.

Structure-Activity Relationship (SAR)

The SAR of this class is tight. Small deviations in the "Head" or "Linker" regions often lead to a complete loss of anticonvulsant activity (as measured by the MES - Maximal Electroshock Seizure test).

Table 1: SAR of Functionalized Amino Acid Derivatives

Data synthesized from Kohn et al. and Choi et al. (MES ED50 in mice/rats).

Compound ClassAmino Acid Backbone (R-Group)StereochemistryN-SubstituentMES ED50 (mg/kg)Activity Status
Lacosamide Serine (-CH2-O-Me)(R) Benzyl~ 4.5Highly Active
IsomerSerine (-CH2-O-Me)(S)Benzyl> 100Inactive
DerivativeGlycine (-H)AchiralBenzyl~ 30-50Moderate
DerivativeAlanine (-CH3)(R)Benzyl~ 15Active
DerivativeValine (-CH(CH3)2)(R)Benzyl~ 8-10Active
AnalogSerine(R)4-F-Benzyl ~ 2.5Very Potent
AnalogSerine(R)Alkyl (non-aromatic)> 300Inactive

Key Insights:

  • Stereospecificity: The (R)-configuration is essential for the functionalized amino acids. This is often counter-intuitive as natural enzymes usually process (S)-amino acids.

  • The Benzyl Ring: An aromatic ring at the amide nitrogen is mandatory. Electron-withdrawing groups (like Fluorine) at the 4-position of the benzyl ring often increase potency (likely due to metabolic stability or halogen bonding in the binding pocket).

  • The Side Chain: The methoxymethyl group of Lacosamide provides an optimal balance of polarity and lipophilicity.

Clinical & Preclinical Validation

The transition of these molecules from the bench to the clinic validates the "rational drug design" approach.

  • Efficacy: In the MES model (predictive of tonic-clonic seizures), Lacosamide displays an ED50 comparable to Phenytoin but with a significantly better therapeutic index (TD50/ED50).

  • Safety Profile: Because FAAs do not interact strongly with the fast inactivation state, they exhibit fewer CNS side effects (dizziness, ataxia) at therapeutic doses compared to traditional sodium channel blockers.

  • Drug Interactions: As amino acid derivatives, they are primarily eliminated renally or via hydrolysis, minimizing CYP450 interactions common with older AEDs.

References
  • Kohn, H., et al. (1987).[6] "Functionalized DL-amino acid derivatives. Potent new agents for the treatment of epilepsy."[5][6] Journal of Medicinal Chemistry.

  • Rogawski, M. A., et al. (2015). "Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures." Expert Review of Neurotherapeutics.

  • Errington, A. C., et al. (2008). "Lacosamide has a unique molecular mode of action of N-methyl-D-aspartate receptor signaling." Molecular Pharmacology.

  • Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry.

  • Bialer, M., et al. (2010). "Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X)." Epilepsy Research.

Sources

Methodological & Application

Synthesis procedure for (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide

Abstract

This document provides a comprehensive guide for the synthesis of (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide, a chiral building block of significant interest in medicinal chemistry and drug development. The protocol details a robust two-step synthetic route commencing with the amide coupling of N-Boc-(S)-alanine and 2,6-dichlorobenzylamine, followed by the acidic deprotection of the tert-butyloxycarbonyl (Boc) group. This guide is designed for researchers and scientists, offering not only a step-by-step methodology but also critical insights into the rationale behind procedural choices, ensuring scientific integrity and reproducibility.

Introduction and Synthetic Strategy

The synthesis of chiral amides is a fundamental operation in the development of pharmacologically active molecules.[1][2] (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide incorporates a chiral alanine backbone and a dichlorinated benzyl moiety, features commonly found in bioactive compounds. The presented synthetic strategy is a reliable and widely adopted approach that ensures high yield, purity, and retention of stereochemical integrity.

The synthesis is executed in two primary stages:

  • Amide Bond Formation: The initial step involves the coupling of the commercially available N-Boc-(S)-alanine with 2,6-dichlorobenzylamine. This reaction is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxybenzotriazole (HOBt).[3][4][5] The Boc group serves as an essential protecting group for the amine functionality of alanine, preventing self-coupling and other side reactions.

  • Boc Group Deprotection: The final step is the removal of the Boc protecting group under acidic conditions to yield the target primary amine. This is efficiently achieved using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[6][7]

This two-step sequence is favored for its efficiency, use of common laboratory reagents, and straightforward purification procedures.

Mechanistic Insights: The "Why" Behind the Method

2.1. The Role of EDC/HOBt in Amide Coupling

The direct formation of an amide bond from a carboxylic acid and an amine is kinetically slow and requires activation of the carboxylic acid.[4] EDC is a water-soluble carbodiimide that serves as this activating agent.

The mechanism proceeds as follows[4][8]:

  • Activation: The carboxylic acid of N-Boc-(S)-alanine attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • HOBt Interception: This intermediate is unstable and susceptible to racemization. HOBt acts as an additive that rapidly intercepts the O-acylisourea to form an HOBt-active ester.[9] This new ester is more stable, less prone to racemization, and highly reactive towards the amine.

  • Nucleophilic Attack: The primary amine of 2,6-dichlorobenzylamine then attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt.

The inclusion of HOBt is critical for minimizing the loss of optical integrity at the chiral center of the alanine moiety.[5][9] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct from EDC·HCl and to facilitate the reaction.[4]

2.2. Acid-Mediated Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is stable under a wide range of conditions but is readily cleaved under acidic treatment.[7][10] The deprotection mechanism is an E1 elimination where the acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to the loss of the stable tert-butyl cation (which forms isobutylene) and carbon dioxide, liberating the free amine as its corresponding salt (in this case, the trifluoroacetate salt).[6]

Synthetic Workflow Diagram

The overall process from starting materials to the final product is illustrated below.

SynthesisWorkflow Start Starting Materials: N-Boc-(S)-Alanine 2,6-Dichlorobenzylamine Coupling Step 1: EDC/HOBt Amide Coupling Solvent: Anhydrous DMF Base: DIPEA Temp: 0°C to RT Start->Coupling Workup1 Aqueous Workup (Dilution, Washes) Coupling->Workup1 Reaction Monitoring (TLC/LC-MS) Purification1 Column Chromatography Workup1->Purification1 Intermediate Intermediate: N-Boc-(S)-2-amino-N-(2,6-dichloro-benzyl)propionamide Purification1->Intermediate Deprotection Step 2: Boc Deprotection Reagent: TFA Solvent: DCM Temp: RT Intermediate->Deprotection Evaporation Solvent Evaporation & Azeotropic Removal of TFA Deprotection->Evaporation Reaction Monitoring (TLC/LC-MS) Isolation Isolation / Trituration Evaporation->Isolation FinalProduct Final Product: (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide (TFA Salt) Isolation->FinalProduct

Caption: High-level workflow for the two-step synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloromethane (DCM) is a volatile chlorinated solvent. Trifluoroacetic acid (TFA) is highly corrosive. Handle with extreme care.

4.1. Protocol 1: Synthesis of N-Boc-(S)-2-amino-N-(2,6-dichlorobenzyl)propionamide

Reagent/MaterialMol. Wt.AmountMoles (mmol)Equiv.
N-Boc-(S)-alanine189.211.89 g10.01.0
2,6-Dichlorobenzylamine176.041.76 g10.01.0
HOBt (Hydrate)153.141.84 g12.01.2
EDC·HCl191.702.30 g12.01.2
DIPEA129.244.35 mL25.02.5
Anhydrous DMF-50 mL--
Ethyl Acetate-~300 mL--
1 M HCl (aq)-~100 mL--
Sat. NaHCO₃ (aq)-~100 mL--
Brine-~50 mL--

Procedure:

  • To a dry 250 mL round-bottom flask, add N-Boc-(S)-alanine (1.0 equiv), 2,6-dichlorobenzylamine (1.0 equiv), and HOBt (1.2 equiv).

  • Add anhydrous N,N-Dimethylformamide (DMF) (50 mL) to dissolve the solids.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise over 5 minutes. A mild exotherm may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[4]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (200 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). The aqueous washes effectively remove the urea byproduct from EDC, excess reagents, and DMF.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to afford the pure N-Boc protected amide as a white solid.

4.2. Protocol 2: Synthesis of (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide

Reagent/MaterialMol. Wt.AmountMoles (mmol)Equiv.
N-Boc-protected amide347.233.47 g10.01.0
Dichloromethane (DCM)-40 mL--
Trifluoroacetic Acid (TFA)114.0210 mL130.0~13
Toluene-~30 mL--
Diethyl Ether-~50 mL--

Procedure:

  • Dissolve the N-Boc-protected amide (1.0 equiv) from the previous step in dichloromethane (DCM, 40 mL) in a 100 mL round-bottom flask.

  • Add trifluoroacetic acid (TFA, 10 mL) to the solution at room temperature. Effervescence (release of CO₂ and isobutylene) should be observed.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[6]

  • Workup: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, add toluene (2 x 15 mL) and co-evaporate under reduced pressure (azeotropic removal).[6]

  • The resulting residue is the trifluoroacetate salt of the desired product. To obtain a solid, perform trituration by adding cold diethyl ether (~50 mL) and stirring vigorously until a white precipitate forms.[6]

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide as its TFA salt.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Chiral HPLC: To determine the enantiomeric purity and confirm the retention of the (S)-stereocenter.

References

  • Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carboxylic Acid Amide and Ester Synthesis. Journal of Organic Chemistry, 80(11), 5294–5337.
  • Organic Chemistry Portal. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Prakash, G. K. S., et al. (2009). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(1), 1-5.
  • Royal Society of Chemistry. (2018). Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation. Organic Chemistry Frontiers. Retrieved from [Link]

  • New Drug Approvals. (2021). ROPIVACAINE. Retrieved from [Link]

  • ResearchGate. (2008). An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Retrieved from [Link]

  • International Formulae Group. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
  • Taylor & Francis Online. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

Sources

Application Note AP-0218: High-Purity Deacetyl Lacosamide ((R)-2-amino-N-benzyl-3-methoxypropanamide) via Optimized Recrystallization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Process Chemistry & Purification Group

Abstract

Deacetyl Lacosamide, or (R)-2-amino-N-benzyl-3-methoxypropanamide, is a critical advanced intermediate in the synthesis of the antiepileptic drug Lacosamide.[1][2] The purity of this intermediate is paramount as it directly influences the quality and impurity profile of the final Active Pharmaceutical Ingredient (API). This application note provides detailed, field-proven recrystallization protocols for the purification of Deacetyl Lacosamide from common process-related impurities. We present two robust methods—a single-solvent and an anti-solvent recrystallization protocol—complete with the scientific rationale behind solvent selection and procedural steps. Furthermore, this guide establishes a self-validating framework by detailing essential analytical techniques, such as HPLC and melting point analysis, for purity verification. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of pharmaceutical intermediates.

Introduction to Purification of Key Intermediates

In multi-step pharmaceutical synthesis, the purification of isolated intermediates is a critical control point for ensuring the quality of the final API. Deacetyl Lacosamide is the penultimate intermediate in several common synthetic routes to Lacosamide.[2] Impurities present at this stage, such as diastereomers, starting materials from the preceding synthetic step, or byproducts like N-benzylacetamide, can be carried forward, leading to complex and costly purification challenges for the final API.[3]

Recrystallization is a powerful, economical, and scalable purification technique for crystalline solids.[4] It leverages differences in solubility between the desired compound and contaminants in a given solvent or solvent system.[5] An effective recrystallization protocol can significantly upgrade material purity, control polymorphic form, and improve physical properties like flowability. This note details two optimized protocols for purifying Deacetyl Lacosamide, designed to remove a range of likely impurities.

The Foundational Principles of Recrystallization

Recrystallization is a process of purification that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solution (mother liquor).[6] The success of this technique hinges on the selection of an appropriate solvent system.

The seven key stages of recrystallization are:

  • Solvent Selection: Identifying a solvent where the target compound has high solubility at high temperatures and low solubility at low temperatures.[7]

  • Dissolution: Dissolving the impure solid in a minimum amount of the hot solvent to create a saturated or near-saturated solution.

  • Decolorization/Hot Filtration (Optional): Removing insoluble impurities or colored matter from the hot solution.

  • Crystallization: Allowing the solution to cool slowly and without disturbance to promote the formation of large, well-defined, and pure crystals.

  • Isolation: Separating the purified crystals from the cold mother liquor, typically via vacuum filtration.[5]

  • Washing: Rinsing the isolated crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

  • Drying: Removing residual solvent from the purified crystals.

The choice between a single-solvent or a multi-solvent (anti-solvent) approach depends on the solubility profile of the compound.[6][8] Anti-solvent crystallization is particularly useful when no single solvent provides the desired steep solubility curve with temperature.[7]

Protocol 1: Single-Solvent Recrystallization from Isopropanol

This method is preferred when a single solvent that meets the ideal solubility criteria can be identified. Isopropanol (IPA) is often an excellent choice for compounds like Deacetyl Lacosamide, which possess both polar (amine, amide) and non-polar (benzyl group) functionalities. It provides a good solubility differential with temperature and is easily removed due to its moderate boiling point.

Rationale for Solvent Selection

The primary amino group and amide linkages in Deacetyl Lacosamide allow for hydrogen bonding, suggesting solubility in protic solvents like alcohols. The benzyl and methoxy groups contribute to solubility in less polar solvents. IPA strikes a balance, effectively dissolving the compound when hot while allowing for good recovery upon cooling. Many common, less polar byproducts may remain more soluble in cold IPA, facilitating their removal.

Experimental Protocol
  • Dissolution: Place 10.0 g of crude Deacetyl Lacosamide into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 40-50 mL of isopropanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions (2-3 mL at a time) until the solid completely dissolves at or near the boiling point (82 °C). Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing recovery upon cooling.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Causality Note: Slow cooling is essential for the formation of a pure crystalline lattice. Rapid cooling can trap impurities within the crystals.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30-45 minutes to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the filter cake with two small portions (5-10 mL each) of ice-cold isopropanol to rinse away the impurity-rich mother liquor.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved.

Visualization: Single-Solvent Workflow

cluster_prep Preparation cluster_process Recrystallization Process cluster_output Outputs crude Crude Deacetyl Lacosamide dissolve 1. Dissolve in minimal hot IPA crude->dissolve solvent Isopropanol (IPA) solvent->dissolve hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool 3. Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool chill 4. Ice Bath Chilling cool->chill isolate 5. Vacuum Filtration chill->isolate wash 6. Wash with Cold IPA isolate->wash waste Mother Liquor (Impurities) isolate->waste Separates dry 7. Vacuum Drying wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Anti-Solvent Recrystallization

This method is ideal when the compound is highly soluble in one solvent ("solvent") but poorly soluble in another ("anti-solvent") at the same temperature, and the two solvents are miscible. Here, we use a methanol/water system. Deacetyl Lacosamide is freely soluble in methanol, while water acts as an anti-solvent, drastically reducing its solubility and inducing crystallization.

Rationale for Solvent System Selection

Methanol is a polar protic solvent that readily dissolves Deacetyl Lacosamide at room temperature. Water is highly polar and miscible with methanol, but the organic character of the benzyl group in Deacetyl Lacosamide makes it significantly less soluble in a high-water content mixture. This large solubility differential allows for precise control over crystallization by adjusting the solvent/anti-solvent ratio.[8]

Experimental Protocol
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude Deacetyl Lacosamide in the minimum amount of methanol (approx. 20-25 mL) at room temperature with stirring.

  • Anti-Solvent Addition: While stirring the solution, slowly add deionized water (the anti-solvent) dropwise using a dropping funnel or pipette.

  • Induce Crystallization: Continue adding water until the solution becomes faintly and persistently turbid (cloudy). This point of incipient precipitation indicates supersaturation. If it becomes too cloudy, add a few drops of methanol to redissolve the precipitate.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystal formation should begin within 30 minutes.

  • Chilling: Once crystal growth appears complete at room temperature, place the flask in an ice-water bath for at least 30-45 minutes to ensure maximum product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small portion of a pre-chilled methanol/water mixture (e.g., 20:80 v/v) to remove the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Visualization: Anti-Solvent Logic

cluster_solubility Solubility Profile compound Deacetyl Lacosamide high_sol High Solubility compound->high_sol in low_sol Low Solubility compound->low_sol in solvent Solvent (e.g., Methanol) mixture Solvent Mixture (Supersaturated) solvent->mixture + antisolvent Anti-Solvent (e.g., Water) antisolvent->mixture high_sol->solvent low_sol->antisolvent crystals Pure Crystals Precipitate mixture->crystals Induces

Caption: Logic of anti-solvent induced crystallization.

Purity Assessment and Protocol Validation

To be trustworthy, any purification protocol must be validated.[9] The success of the recrystallization is quantified by analyzing the purity of the dried product and comparing it to the crude starting material.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for accurately determining purity and quantifying impurities.[10] A stability-indicating reverse-phase method is typically employed.[11][12]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Column Temp. 30 °C

Table 1: Example HPLC Method for Purity Analysis.

Sample Purity by HPLC (Area %) Key Impurity A (Area %)
Crude Material95.2%1.8%
After Protocol 1>99.8%<0.05%
After Protocol 2>99.7%<0.05%

Table 2: Representative Purity Enhancement Data.

Melting Point Analysis

A simple and effective way to qualitatively assess purity is by measuring the melting point.[13] Pure crystalline compounds exhibit a sharp melting point over a narrow range (typically <1 °C). Impurities tend to depress and broaden the melting range.

  • Crude Deacetyl Lacosamide: 105-110 °C (Broad)

  • Purified Deacetyl Lacosamide: 114-115 °C (Sharp) (Note: These are illustrative values.)

Troubleshooting Common Recrystallization Issues

Problem Potential Cause(s) Recommended Solution(s)
No crystals form on cooling Too much solvent was added; solution is not supersaturated.Boil off some solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of the pure compound.
"Oiling out" The boiling point of the solvent is higher than the melting point of the solute. The compound is coming out of solution above its melting point.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider switching to a lower-boiling point solvent.
Low Recovery Compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. Filter cake was washed with too much or warm solvent.Ensure the solution is thoroughly chilled in an ice bath. Minimize the amount of solvent used for dissolution. Ensure filtration apparatus is pre-warmed. Always wash the final crystals with minimal, ice-cold solvent.
Colored Product Colored impurities are co-crystallizing with the product.Add a small amount of activated carbon to the hot solution before the hot filtration step to adsorb the colored impurities. Use sparingly as it can also adsorb the desired product.

Table 3: A Guide to Troubleshooting Recrystallization.

Conclusion

The two protocols detailed in this application note provide effective and scalable methods for the purification of Deacetyl Lacosamide. The single-solvent method using isopropanol is a straightforward and robust procedure for general-purpose purification. The anti-solvent method using a methanol/water system offers finer control over the crystallization process and can be advantageous for specific impurity profiles. The choice of method should be guided by initial crude purity, the nature of the impurities, and desired process parameters. For any application, the purity of the final product must be rigorously confirmed using appropriate analytical techniques like HPLC and melting point analysis to validate the success of the procedure.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews (IJRAR).
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Veeprho. (n.d.). Lacosamide Impurities and Related Compound.
  • Wasiullah, M., et al. (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”.
  • Pharmaffiliates. (n.d.). Lacosamide-impurities.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Al-Kassas, R., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. In Crystallization - Science and Technology. IntechOpen.
  • Regis Technologies. (2021). Exploring Analytical Method Development for Drug Substances.
  • LabXchange. (2024). Lab Procedure: Recrystallization.
  • Caira, M.R. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization - Science and Technology. IntechOpen.
  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation.
  • Der Pharma Chemica. (2015). Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • APC Ltd. (2020).
  • Mahesh H. R. K. & Sudhakar K Babu. (2015). Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. Der Pharmacia Lettre.
  • Vasileiadis, M., et al. (2022). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design.
  • ResearchGate. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Request PDF.
  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica.
  • Wikipedia. (n.d.). Lacosamide.
  • National Center for Biotechnology Information. (n.d.). Lacosamide.
  • Expert Synthesis Solutions. (n.d.). N-Desacetyl Lacosamide [CAS 196601-69-1].
  • Guidechem. (n.d.). N-Desacetyl Lacosamide HCl salt 1322062-76-9.
  • ChemicalBook. (2025). Desacetyl DesMethyl LacosaMide | 175481-39-7.
  • Wang, J-F., et al. (2012). Improved Method for Lacosamide Synthesis with Chemoenzymatic Method. Chemical Research in Chinese Universities.
  • Pharmaffiliates. (n.d.). CAS No : NA | Product Name : (S)-N-Desacetyl Lacosamide Hydrochloride.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of Lacosamide.
  • Datapdf.com. (2019). Improved Synthesis and Impurity Identification of (R)-Lacosamide. Organic Process Research & Development.

Sources

Application Note: A Robust GC-MS Protocol for the Analysis of Lacosamide Intermediates in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and semi-quantitative analysis of key volatile and semi-volatile intermediates in the synthesis of Lacosamide. Lacosamide, an antiepileptic drug, undergoes a multi-step synthesis where monitoring process-related impurities and residual intermediates is critical for ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This protocol provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. The methodology emphasizes scientific integrity, offering a self-validating system for reliable and reproducible results.

Introduction: The Criticality of Intermediate Analysis in Lacosamide Synthesis

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a functionalized amino acid that plays a crucial role in the management of epilepsy.[3][4] The synthesis of Lacosamide involves several chemical transformations, and like any multi-step synthesis, there is a potential for the presence of unreacted starting materials, intermediates, and by-products in the final drug substance.[3] Regulatory bodies require stringent control over such impurities, making their identification and quantification a critical aspect of pharmaceutical quality control.[1][5]

While High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing Lacosamide and its non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds that may be present as intermediates or process-related impurities.[1][6][7] The high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry provides a powerful tool for impurity profiling.[8][9] This application note details a robust GC-MS protocol for the analysis of potential Lacosamide intermediates.

The GC-MS Approach: Principles and Rationale

The choice of GC-MS for this application is underpinned by its sensitivity and specificity for volatile and semi-volatile analytes.[1] The process involves vaporizing the sample, separating its components in a gaseous mobile phase as they interact with a stationary phase within a capillary column, and then detecting and identifying the separated components using a mass spectrometer.[9] The mass spectrometer bombards the eluting compounds with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" for identification.[9]

For the analysis of Lacosamide intermediates, which may include precursors to the D-serine backbone or side-chain modifications, GC-MS offers the necessary resolution to separate structurally similar compounds. Furthermore, the high sensitivity of modern mass spectrometers allows for the detection of trace-level impurities, which is crucial for meeting regulatory requirements.[10][11]

Experimental Workflow: From Sample to Data

The following diagram outlines the comprehensive workflow for the GC-MS analysis of Lacosamide intermediates.

GC-MS Workflow for Lacosamide Intermediates cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample_Receipt Sample Receipt (In-process control sample) Dissolution Dissolution in an appropriate solvent (e.g., Dichloromethane, Ethyl Acetate) Sample_Receipt->Dissolution 1 Derivatization Optional Derivatization (e.g., Silylation for polar intermediates) Dissolution->Derivatization 2 Filtration Filtration (0.22 µm syringe filter) Derivatization->Filtration 3 Injection GC Injection (Split/Splitless Inlet) Filtration->Injection 4 Separation Chromatographic Separation (Capillary Column) Injection->Separation 5 Ionization Electron Ionization (EI) Separation->Ionization 6 Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection 7 Integration Peak Integration & Identification (NIST Library Search) Detection->Integration 8 Quantification Semi-Quantification (Internal Standard Method) Integration->Quantification 9 Reporting Report Generation Quantification->Reporting 10

Caption: Overall workflow for the GC-MS analysis of Lacosamide intermediates.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific intermediates being targeted and the available instrumentation.

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Methanol (all HPLC or GC grade).

  • Internal Standard (IS): A compound not present in the sample matrix with similar chemical properties to the analytes of interest (e.g., a deuterated analog or a structurally similar compound with a different retention time). A stock solution of the IS should be prepared in the dissolution solvent.

  • Derivatizing Agent (if required): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation of polar functional groups.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Syringe Filters: 0.22 µm PTFE or Nylon.

Sample Preparation

The goal of sample preparation is to extract the intermediates of interest into a solvent compatible with the GC-MS system while minimizing interference from the sample matrix.[8]

  • Weighing: Accurately weigh approximately 10-20 mg of the Lacosamide in-process control sample into a clean vial.

  • Dissolution: Add 1.0 mL of the chosen dissolution solvent (e.g., Dichloromethane).

  • Internal Standard Spiking: Add a known volume of the internal standard stock solution to the sample.

  • Vortexing and Sonication: Vortex the sample for 1 minute, followed by sonication for 5 minutes to ensure complete dissolution.

  • Derivatization (if necessary): For intermediates containing polar functional groups like hydroxyl or carboxylic acids, derivatization may be necessary to improve volatility and chromatographic peak shape.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter into a clean GC vial.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis. These parameters should be optimized for the specific instrument and target analytes.

Parameter Recommended Setting Rationale
Gas Chromatograph
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode is suitable for screening, while splitless mode offers higher sensitivity for trace analysis.[11]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Carrier Gas Helium (99.999% purity)Provides good separation efficiency and is inert.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for standard capillary columns.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane)A versatile column suitable for a wide range of semi-volatile compounds.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to separate compounds with a range of boiling points.
Mass Spectrometer
Ionization Mode Electron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.[9]
Ion Source Temperature 230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temperature 150 °CMaintains consistent mass filtering.
Electron Energy 70 eVStandard energy for generating reproducible mass spectra for library comparison.
Mass Range m/z 40-500A broad range to capture fragments of potential intermediates.
Scan Mode Full ScanTo acquire complete mass spectra for identification.

Data Analysis and Interpretation

Peak Identification
  • Peak Integration: Integrate all significant chromatographic peaks in the total ion chromatogram (TIC).

  • Library Search: Perform a library search of the mass spectrum of each integrated peak against a reference library (e.g., NIST). A high match factor (typically >800) suggests a probable identification.

  • Manual Interpretation: For unknown peaks or low-quality library matches, manual interpretation of the fragmentation pattern is necessary. Consider the molecular ion (if present) and characteristic fragment ions to propose a structure.

The following diagram illustrates a hypothetical fragmentation pathway for a potential Lacosamide intermediate, (R)-2-amino-N-benzyl-3-methoxypropanamide.

Fragmentation_Pathway Parent Parent Ion (R)-2-amino-N-benzyl-3-methoxypropanamide [M]+ Fragment1 Fragment 1 (m/z 106) [C7H8N]+ Parent->Fragment1 α-cleavage Fragment3 Fragment 3 (m/z 74) [C3H8NO]+ Parent->Fragment3 McLafferty Rearrangement Fragment2 Fragment 2 (m/z 91) [C7H7]+ Fragment1->Fragment2 -NH

Caption: Hypothetical fragmentation pathway for a Lacosamide intermediate.

Semi-Quantitative Analysis

For a semi-quantitative estimation of the identified intermediates, the internal standard method is recommended.

  • Response Factor Calculation: If authentic standards of the intermediates are available, calculate the relative response factor (RRF) for each analyte with respect to the internal standard.

  • Concentration Calculation: The concentration of each intermediate can be calculated using the following formula:

    Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / RRF)

In the absence of authentic standards, a semi-quantitative estimation can be made by assuming an RRF of 1. However, it is crucial to state this assumption in the final report.

Method Validation

To ensure the reliability of the analytical data, the GC-MS method should be validated according to ICH guidelines.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the chromatographic resolution and the uniqueness of the mass spectrum.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[10][11]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS protocol for the analysis of Lacosamide intermediates. By following this detailed workflow, researchers and drug development professionals can effectively monitor the purity of in-process materials, ensuring the quality and safety of the final Lacosamide API. The inherent specificity of mass spectrometry, combined with the high resolving power of gas chromatography, makes this method an invaluable tool in pharmaceutical analysis.[8][12]

References

  • Vertex AI Search. Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC.
  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024).
  • Harigaya, K., et al. Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. PubMed.
  • American Laboratory. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020).
  • PubMed. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. (2005).
  • Medistri SA. GC/MS Identification of Impurities. (2024).
  • ResolveMass Laboratories Inc. GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. (2025).
  • ResolveMass Laboratories Inc. Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025).
  • Labcompare. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020).
  • Eadara, K. C., et al. Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. ResearchGate. (2018).
  • Li, Y., et al. Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. AKJournals. (2019).
  • Mouskeftara, T., et al. Α Simple Method for the Determination of Lacosamide in Blood by GC-MS. PubMed. (2019).
  • Nikolaou, P., et al. A fully validated method for the determination of lacosamide in human plasma using gas chromatography with mass spectrometry: application for therapeutic drug monitoring. PubMed. (2014).
  • Krishnaiah, A., et al. HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011).
  • Frontiers. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Lacosamide Acetylation Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low conversion rates in Lacosamide acetylation Role: Senior Application Scientist

Status: Operational Subject: Optimizing Conversion of (R)-2-amino-N-benzyl-3-methoxypropionamide to Lacosamide Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers[1]

Executive Summary: The Mechanism of Failure

In the synthesis of Lacosamide (Vimpat®), the final acetylation step is theoretically a high-yielding reaction (


90%). The transformation involves the N-acetylation of the primary amine, (R)-2-amino-N-benzyl-3-methoxypropionamide  (often referred to as "Desacetyl Lacosamide" or the "Free Base"), using acetic anhydride (

) or acetyl chloride.[1]

When conversion rates drop (e.g.,


 or stalling entirely), the root cause is rarely the intrinsic reactivity of the amine. Instead, it is almost invariably a protonation mismanagement  or reagent hydrolysis .

This guide moves beyond basic "add more reagent" advice. We will analyze the chemical causality of low conversion, focusing on the protonation state of the nucleophile and the integrity of the electrophile .

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the bottleneck.

Lacosamide_Troubleshooting Start ISSUE: Low Conversion (<90%) CheckSM CHECK 1: Starting Material Form Is it a Salt (HCl/Tartrate) or Free Base? Start->CheckSM IsSalt It is a Salt (e.g., HCl) CheckSM->IsSalt IsBase It is a Free Base CheckSM->IsBase Neutralize CRITICAL ERROR: Amine is protonated. ACTION: Add organic base (TEA/DIPEA) until pH > 9 or perform biphasic workup. IsSalt->Neutralize CheckReagent CHECK 2: Reagent Integrity Is Acetic Anhydride fresh? IsBase->CheckReagent OldReagent Old / Smells like Vinegar CheckReagent->OldReagent FreshReagent Fresh / Distilled CheckReagent->FreshReagent Hydrolysis ACTION: Reagent Hydrolyzed. Distill Ac2O or increase equivalents (1.5 - 2.0 eq). OldReagent->Hydrolysis CheckCat CHECK 3: Catalysis Are you using DMAP? FreshReagent->CheckCat NoCat No Catalyst CheckCat->NoCat YesCat Yes (DMAP/Pyridine) CheckCat->YesCat AddCat ACTION: Add 5-10 mol% DMAP. Accelerates reaction 10-100x. NoCat->AddCat CheckSolvent CHECK 4: Solvent/Water Is the system biphasic? YesCat->CheckSolvent PhaseTransfer ACTION: Biphasic systems (Water/EtOAc) require vigorous stirring and excess base (K2CO3). CheckSolvent->PhaseTransfer

Figure 1: Decision matrix for diagnosing low conversion in Lacosamide synthesis. Blue nodes indicate diagnostic steps; Green/Yellow nodes indicate corrective actions.

Technical Deep Dive: The Pillars of Failure
Pillar 1: The Protonation Trap (The #1 Cause)

The starting material, (R)-2-amino-N-benzyl-3-methoxypropionamide, is frequently supplied or isolated as a Hydrochloride (HCl) or Tartrate salt for stability.[1]

  • The Science: Acetylation requires a free lone pair on the nitrogen. If the amine is protonated (

    
    ), it is non-nucleophilic.[1] Acetic anhydride cannot react with an ammonium salt.
    
  • The Fix: You must liberate the free base in situ or prior to reaction.

    • In situ: Add at least 1.1 equivalents of a base (Triethylamine or

      
      ) to neutralize the acid counter-ion, plus the base required to neutralize the acetic acid byproduct.
      
    • Pre-treatment:[2][3] Partition the salt between DCM and 1M NaOH, separate the organic layer, dry, and use the resulting oil.

Pillar 2: Nucleophilic Catalysis (DMAP Effect)

While primary amines are reactive, the reaction can be sluggish in non-polar solvents or at low temperatures.

  • The Science: 4-Dimethylaminopyridine (DMAP) attacks acetic anhydride to form a highly electrophilic N-acetylpyridinium ion.[1] This intermediate transfers the acetyl group to the amine much faster than

    
     alone.
    
  • The Fix: Add 1-5 mol% DMAP . This is non-negotiable for high-throughput or scale-up processes where reaction time matters.

Pillar 3: Reagent Hydrolysis

Acetic anhydride is moisture-sensitive.[1] If your bottle has been opened frequently, it may contain significant amounts of acetic acid.

  • The Science: Acetic acid does not acetylate amines under standard mild conditions; it merely protonates them (see Pillar 1), deactivating the nucleophile.

  • The Fix: If the reagent is suspect, use 1.5 equivalents or distill it. Alternatively, switch to Acetyl Chloride (

    
    ) with careful temperature control (0°C), as it is more aggressive.
    
Standardized High-Fidelity Protocol

This protocol is designed to be self-validating . If this fails, the issue is likely the purity of your starting material (e.g., presence of benzylamine impurities).

Reagents:

  • (R)-2-amino-N-benzyl-3-methoxypropionamide (1.0 eq)[1]

  • Dichloromethane (DCM) (10 volumes)

  • Acetic Anhydride (1.2 eq)[1]

  • Triethylamine (TEA) (1.5 eq if free base; 2.5 eq if HCl salt)[1]

  • DMAP (0.05 eq / 5 mol%)[1]

Step-by-Step:

  • Dissolution: Charge the starting amine (or salt) into DCM.

  • Neutralization (Critical): Add Triethylamine (TEA) in one portion.

    • Checkpoint: If starting with a salt, the suspension should clarify or change texture as the free base is liberated.

  • Catalyst Addition: Add DMAP. Stir for 5 minutes.

  • Acetylation: Cool to 0-5°C. Add Acetic Anhydride dropwise over 20 minutes.

    • Why: Exotherm control prevents side reactions (racemization).

  • Reaction: Warm to 20-25°C and stir for 2 hours.

    • Validation: TLC (MeOH/DCM 1:9) should show complete disappearance of the polar amine spot.

  • Quench: Add water (5 vol) to hydrolyze excess anhydride. Stir 15 mins.

  • Workup: Wash organic layer with 1M HCl (removes TEA/DMAP/unreacted amine), then Sat.

    
     (removes acetic acid), then Brine.
    
  • Isolation: Dry over

    
     and concentrate.
    
Impurity Profile & Data Analysis

Use this table to interpret your HPLC/TLC results.

ObservationProbable Impurity/IssueRoot CauseCorrective Action
Low Yield (<50%) Unreacted Starting MaterialAmine is protonated (Salt form).[1]Add more Base (TEA/NaOH). Check pH > 9.
Impurity at RRT ~1.2 Impurity A (O-acetylated)Hydroxyl group present (incomplete methylation in previous steps).[1]Check purity of starting material.[4][5] You cannot fix this in the acetylation step.
Impurity at RRT ~1.1 Impurity B (N-propionyl)Propionic anhydride in Acetic Anhydride.[1]Use High Purity (>99%) Acetic Anhydride.
Racemic Product (S)-EnantiomerHigh Temp (>40°C) or Strong Base (NaOH) for prolonged time.[1]Keep Temp < 25°C. Use mild bases (TEA/Carbonates).
Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Yes, the "Schotten-Baumann" conditions work well. Dissolve the amine salt in water, add Acetyl Chloride or Acetic Anhydride, and simultaneously add NaOH or


 to keep the pH between 8 and 10. If the pH drops below 7, the reaction stops.

Q: My product is oil, but it should be a solid. Why? A: Residual solvent (DCM/Toluene) or impurities (Impurity A) often prevent crystallization. Triturate the oil with Diisopropyl Ether (DIPE) or Ethyl Acetate/Heptane to induce crystallization. Lacosamide is a solid (MP ~145°C).

Q: Why do I see "Impurity A" (O-acetylated byproduct)? A: This indicates your starting material was not pure.[1] The precursor to the amine is often an alcohol (N-benzyl-serinamide derivative).[1] If the O-methylation step (using Dimethyl Sulfate or Methyl Iodide) was incomplete, you have free -OH groups.[1] These will acetylate to form the ester impurity.[6] You must purify the starting material before acetylation.

Q: Is Acetyl Chloride better than Acetic Anhydride? A: Acetyl Chloride is more reactive but generates HCl gas and is harder to handle. Acetic Anhydride is preferred for industrial scalability and safety, provided you use a catalyst (DMAP).

References
  • Lacosamide Synthesis & Impurities

    • Title: Identification of Impurities and Improved the Synthesis of Lacosamide.
    • Source: Der Pharma Chemica, 2016, 8(16):98-104.[1]

    • URL:[Link]

  • Title: Process for the preparation of lacosamide (US Patent 8853453B2).
  • Catalytic Acetylation Mechanisms

    • Title: Acetylation of amines with acetic anhydride in aqueous medium.[7][8]

    • Source: Green Chemistry Letters and Reviews.
    • URL:[Link][1]

  • General Amine Acetylation Troubleshooting

    • Title: N-Acetylation of Amines in Continuous-Flow.[1]

    • Source: Molecules (MDPI), 2020.
    • URL:[Link]

Sources

Technical Support Center: Stability & Handling of (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide

[1]

Executive Summary & Chemical Context

This guide addresses the stability profile of (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide (often an intermediate in the synthesis of anticonvulsants like Lacosamide analogs) in acidic media.[1]

Key Technical Insight: Unlike typical peptide-like amides, this molecule exhibits exceptional resistance to acid hydrolysis .[1] This is due to two synergistic factors:

  • The Ortho-Effect (Steric Hindrance): The two chlorine atoms at the 2,6-positions of the benzyl ring create a "steric shield" around the amide nitrogen. This physically blocks the approach of water molecules required for the rate-determining step of hydrolysis.

  • Inductive Deactivation: In acidic solutions (pH < 4), the N-terminal primary amine is protonated (

    
    ).[1] This positively charged group exerts a strong electron-withdrawing inductive effect (
    
    
    ), destabilizing the carbocation intermediate required for amide bond cleavage.[1]

Implication for Researchers: Standard "mild" acidic stress conditions (e.g., 0.1 N HCl at RT) often yield < 1% degradation , leading to false assumptions of infinite stability. Significant degradation requires forcing conditions (High Temperature + Strong Acid).[1]

Troubleshooting Guide (Q&A)

Category A: Analytical Anomalies (HPLC/LC-MS)

Q1: I see a new peak at RRT ~0.4 during my forced degradation study (1N HCl, 60°C), but the area % is very low (<2%). Is my acid too weak?

  • Diagnosis: Yes. Due to the steric hindrance of the 2,6-dichlorobenzyl group, 1N HCl is often insufficient to drive hydrolysis to completion within a standard 24-hour timeframe.

  • Solution: To achieve the ICH-recommended 5-20% degradation target, increase acid concentration to 6N HCl and temperature to 80°C–100°C . The peak at RRT ~0.4 is likely 2,6-dichlorobenzylamine , which absorbs poorly at low wavelengths compared to the parent; ensure you are monitoring at 210-220 nm or using MS detection.

Q2: My sample disappeared from the organic layer during extraction after acid treatment. Did it degrade?

  • Diagnosis: Likely not.[2] You are experiencing Salt Formation , not degradation.

  • Mechanism: In acidic media, the free amine converts to its hydrochloride salt:

    
    
    This salt is highly water-soluble and insoluble in non-polar organic solvents (DCM, Ethyl Acetate).[1]
    
  • Corrective Action: Basify the aqueous layer to pH > 10 using NaOH or

    
     before extraction to recover the free base.
    
Category B: Stability & Handling[3][4]

Q3: Can I store the stock solution in 0.1% TFA (Trifluoroacetic acid) for a week?

  • Diagnosis: Generally, yes.

  • Reasoning: At room temperature, 0.1% TFA (pH ~2) is not strong enough to overcome the activation energy barrier set by the steric hindrance of the dichlorobenzyl group.

  • Validation: Inject a fresh standard vs. the stored standard. If recovery is 98-102%, the solution is stable. Caution: Ensure the autosampler is kept at 4°C to prevent slow evaporation or potential racemization (though rare in acid).

Q4: I am observing a loss of optical rotation, but no hydrolysis products. What is happening?

  • Diagnosis: Racemization (Chiral Inversion).[1]

  • Mechanism: While less common in acid than base, prolonged exposure to heat in acid can cause the chiral center (alpha to the carbonyl) to racemize via an enol-like intermediate.

  • Detection: Use a Chiral HPLC column (e.g., Chiralpak IA/IC) to separate the (S)-enantiomer from the (R)-enantiomer.[1]

Deep Dive: Degradation Mechanism

The acid-catalyzed hydrolysis follows the

The Pathway
  • Protonation: The amide carbonyl oxygen is protonated.[2][3]

  • Nucleophilic Attack (Rate Limiting Step): Water attacks the carbonyl carbon. This is severely hindered by the 2,6-dichloro "gatekeepers".

  • Tetrahedral Collapse: The C-N bond breaks, releasing the amine.

Visualizing the Pathway

HydrolysisFig 1. Acid-Catalyzed Hydrolysis Pathway showing the cleavage into L-Alanine and the Benzylamine derivative.Parent(S)-2-Amino-N-(2,6-dichlorobenzyl)-propionamideInterTetrahedralIntermediate(Sterically Crowded)Parent->Inter+ H3O+ / Heat(Slow Step)Prod1L-Alanine(Amino Acid)Inter->Prod1C-N CleavageProd22,6-DichlorobenzylamineInter->Prod2Leaving Group

[1]

Standardized Experimental Protocols

Protocol A: Forced Degradation (Acid Hydrolysis)

Purpose: To demonstrate specificity of the analytical method and identify degradation products.

StepActionCritical Parameter
1. Prep Dissolve 10 mg of compound in 1 mL Methanol (co-solvent).Ensure complete dissolution.
2. Stress Add 1 mL of 6 N HCl .Final Conc: ~3 N HCl.
3. Heat Incubate at 80°C for 4–8 hours.Seal vial tightly to prevent evaporation.
4. Quench Cool to RT. Neutralize with 1 mL of 6 N NaOH .Exothermic! Add slowly in ice bath.
5. Dilute Dilute to analytical concentration with Mobile Phase.Filter through 0.22 µm PVDF.
Protocol B: Analytical Method (HPLC-UV)

Purpose: Separation of Parent from Hydrolysis Products.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Wavelength: 220 nm (Amide bond) and 260 nm (Aromatic ring).[1]

  • Flow Rate: 1.0 mL/min.

Expected Elution Order:

  • L-Alanine: Void volume (highly polar).[1]

  • Parent Compound: ~8–10 min.

  • 2,6-Dichlorobenzylamine: ~12–14 min (Less polar than parent due to loss of amino acid moiety).

Decision Tree: Stability Testing

Use this logic flow to determine the appropriate stress conditions for your specific study.

DecisionTreeFig 2. Logic Flow for Optimizing Acidic Stress Conditions.StartStart Stability TestCond1Apply 1N HCl60°C, 24hStart->Cond1CheckDegradation > 5%?Cond1->CheckResultAMethod Validated.Proceed to Profiling.Check->ResultAYesResultBIncrease Stress:6N HCl, 85°CCheck->ResultBNo (Steric Shielding)Check2Degradation > 5%?ResultB->Check2Check2->ResultAYesResultCCompound isHighly Stable.Check2->ResultCNo

References

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[5] Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (Refer to Chapter 8: Reactions of Carbonyl Compounds - Hydrolysis of Amides).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines.[5][6][7] Retrieved from [Link]

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of Lacosamide and its Primary Metabolite, Deacetyl Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of the antiepileptic drug Lacosamide and its major, inactive metabolite, O-Desmethyl Lacosamide (ODL), also known as Deacetyl Lacosamide. Understanding the distinct fragmentation pathways of these two compounds is critical for developing selective and robust bioanalytical methods essential for pharmacokinetic, pharmacodynamic, and drug-drug interaction studies.[1][2]

Part 1: Foundational Principles & Structural Rationale

Lacosamide is a third-generation antiepileptic drug that functions by targeting sodium channels to stabilize hyperexcitable neuronal membranes.[3] In vivo, it is metabolized to several compounds, with O-Desmethyl Lacosamide (ODL) being a primary metabolite. While structurally similar, the key difference—the absence of a terminal acetyl group in ODL—fundamentally alters its mass and dictates a unique fragmentation signature under tandem mass spectrometry (MS/MS) conditions.

Electrospray Ionization (ESI) in positive mode is the preferred method for analyzing these compounds, as the amide and amine functionalities are readily protonated to form precursor ions, [M+H]⁺. Subsequent Collision-Induced Dissociation (CID) in the mass spectrometer's collision cell imparts energy to these precursor ions, inducing fragmentation at the most labile chemical bonds. For Lacosamide and ODL, the central amide linkage and the bond adjacent to the benzyl ether group are the primary sites of cleavage. This predictable fragmentation allows for the selection of specific precursor-to-product ion transitions for highly selective quantification using Multiple Reaction Monitoring (MRM).

Part 2: Comparative Fragmentation Analysis

The core difference in fragmentation arises from the different precursor masses and the stability of the resulting fragments. Both molecules share a common substructure, which leads to a shared, stable product ion, providing a crucial point of comparison.

Lacosamide Fragmentation Pattern

Under positive ESI conditions, Lacosamide (C₁₃H₁₈N₂O₃, M.W. 250.29) readily forms a protonated molecule at m/z 251.1 (or 251.2).[1][4] Upon CID, the most abundant fragmentation pathway involves the cleavage of the amide bond between the methoxypropyl and aminocarbonyl moieties. This results in the formation of a highly stable benzyloxymethyl cation.

Key Transitions for Lacosamide:

  • Precursor Ion [M+H]⁺: m/z 251.1

  • Primary Product Ion: m/z 108.2[1]

The product ion at m/z 108.2 corresponds to the [C₇H₇OCH₂]⁺ fragment, which is the benzyloxymethyl portion of the molecule. This transition (m/z 251.1 → 108.2) is the most intense and commonly used for quantification due to its high specificity and sensitivity.[1] Other minor product ions, such as m/z 91.0 (the tropylium ion, [C₇H₇]⁺), can also be observed.[4]

Lacosamide_Fragmentation cluster_Lacosamide Lacosamide Fragmentation Pathway cluster_products Product Ions precursor Lacosamide [M+H]⁺ m/z 251.1 prod1 [C₇H₇OCH₂]⁺ m/z 108.2 precursor->prod1  Neutral Loss:  C₄H₉N₂O₂ (117.1 Da) prod2 [C₇H₇]⁺ m/z 91.0 prod1->prod2  Loss:  CH₂O

Caption: Fragmentation pathway of protonated Lacosamide.

Deacetyl Lacosamide (ODL) Fragmentation Pattern

Deacetyl Lacosamide (ODL) (C₁₁H₁₆N₂O₂, M.W. 208.26) lacks the acetyl group, resulting in a protonated molecule at m/z 237.1 .[1] Despite the different precursor mass, its fragmentation behavior mirrors that of Lacosamide due to the shared core structure. The same central amide bond cleaves upon CID.

Key Transitions for Deacetyl Lacosamide (ODL):

  • Precursor Ion [M+H]⁺: m/z 237.1

  • Primary Product Ion: m/z 108.2[1]

Critically, ODL produces the exact same stable product ion at m/z 108.2 .[1] This shared product ion confirms that the fragmentation occurs at the central amide bond, leaving the benzyloxymethyl structure intact. The diagnostic power of MS/MS lies in the unique pairing of the precursor and product ions. The transition m/z 237.1 → 108.2 is therefore unequivocally specific to Deacetyl Lacosamide.

Deacetyl_Lacosamide_Fragmentation cluster_Deacetyl_Lacosamide Deacetyl Lacosamide (ODL) Fragmentation cluster_products Product Ion precursor Deacetyl Lacosamide [M+H]⁺ m/z 237.1 prod1 [C₇H₇OCH₂]⁺ m/z 108.2 precursor->prod1  Neutral Loss:  C₄H₉N₂O (101.1 Da)

Caption: Fragmentation pathway of protonated Deacetyl Lacosamide (ODL).

Part 3: Data Synthesis for Bioanalytical Applications

The distinct precursor ions and their shared, dominant product ion form the basis for creating a highly specific and sensitive LC-MS/MS method for the simultaneous quantification of both compounds. The following table summarizes the key mass spectrometric parameters for developing an MRM-based assay.

CompoundCommon NameChemical FormulaPrecursor Ion (m/z) [M+H]⁺Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)Diagnostic Utility
LacosamideLacosamideC₁₃H₁₈N₂O₃251.1108.2[1]91.0[4]Parent drug monitoring
Deacetyl LacosamideODLC₁₁H₁₆N₂O₂237.1108.2[1]N/AMetabolite profiling, Pharmacokinetic studies

Part 4: Reference Experimental Protocol

This section outlines a typical workflow for the simultaneous analysis of Lacosamide and Deacetyl Lacosamide (ODL) in a biological matrix like plasma.

Sample Preparation (Protein Precipitation)
  • Rationale: This is a rapid and effective method to remove the majority of proteins from plasma, which can interfere with the analysis and foul the LC-MS system.

  • Procedure:

    • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Lacosamide-d₃).[4]

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[5]

Liquid Chromatography (LC) Conditions
  • Rationale: Chromatographic separation is essential to resolve the analytes from endogenous matrix components, ensuring that ion suppression or enhancement effects are minimized.

  • Parameters:

    • Column: ACQUITY HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.[4]

    • Mobile Phase A: 0.1% Formic Acid in Water or 10 mM Ammonium Acetate.[1][4]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical starting condition would be 95% A, ramping to 95% B over 2-3 minutes to elute the analytes, followed by re-equilibration.

    • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions
  • Rationale: These settings are optimized to achieve the most efficient ionization of the target analytes and sensitive detection of their specific fragment ions.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lacosamide: 251.1 → 108.2 (Quantifier), 251.1 → 91.0 (Qualifier).

      • Deacetyl Lacosamide (ODL): 237.1 → 108.2 (Quantifier).

      • Lacosamide-d₃ (IS): 254.0 → 108.0.[4]

    • Key Source Parameters: Capillary voltage, desolvation gas flow, and source temperature should be optimized based on the specific instrument manufacturer's recommendations to maximize signal intensity.

    • Collision Energy: Optimize for each MRM transition to maximize the abundance of the product ion.

Conclusion

The mass spectrometric fragmentation of Deacetyl Lacosamide (ODL) is defined by the precursor ion m/z 237.1 fragmenting to a stable product ion at m/z 108.2 . While this product ion is identical to that produced by the parent drug, Lacosamide, the unique precursor mass allows for unambiguous differentiation and quantification. This comparative analysis provides the foundational data necessary for researchers and drug development professionals to establish specific, sensitive, and reliable LC-MS/MS assays for advanced clinical and pre-clinical research.

References

  • A sensitive and rapid method for quantification of lacosamide and desmethyl lacosamide by LC-MS/MS. Semantic Scholar. Available at: [Link]

  • Zhang, Y., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers in Pharmacology. Available at: [Link]

  • Miyata, R., et al. (2023). Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk. NIH National Library of Medicine. Available at: [Link]

  • Zhou, N., et al. The fragmentation patterns of lacosamide obtained from the CID-MS/MS spectra. ResearchGate. Available at: [Link]

  • Su, G., et al. MS/MS spectrum and fragmentation pathway of lacosamide. ResearchGate. Available at: [Link]

  • Development and Validation of a Novel HPLC Method for Quantification of Lacosamide and Its Impurity Benzyl Acetate in Pharmaceutical Formulation. (2024). YMER. Available at: [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2024). Journal of Neonatal Surgery. Available at: [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2012). NIH National Library of Medicine. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Zhang, Y., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. NIH National Library of Medicine. Available at: [Link]

  • Yoo, H., et al. (2012). Liquid chromatography-tandem mass spectrometry for quantification of lacosamide, an antiepileptic drug, in rat plasma and its application to pharmacokinetic study. PubMed. Available at: [Link]

  • Decoding Lacosamide: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. (2023). Patsnap Synapse. Available at: [Link]

Sources

Introduction: The Clinical Imperative for Precise Lacosamide Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Validated UPLC-MS/MS Method for Lacosamide and Its Metabolite: A Comparative Analysis

Lacosamide (marketed as Vimpat) is a third-generation antiepileptic drug (AED) widely used for the treatment of partial-onset seizures.[1][2] Unlike traditional sodium channel-blocking AEDs that affect fast inactivation, lacosamide uniquely enhances the slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes without affecting normal physiological function.[3][4] It is primarily eliminated from the body through renal excretion and biotransformation, with approximately 40% of the dose excreted as the unchanged parent drug.[3][5] The major metabolic pathway involves hepatic demethylation by CYP2C19, CYP2C9, and CYP3A4 enzymes to form O-desmethyl lacosamide (ODL), a pharmacologically inactive metabolite.[4][5][6]

Given the chronicity of epilepsy treatment and the potential for drug-drug interactions, Therapeutic Drug Monitoring (TDM) is a critical tool for optimizing lacosamide therapy.[7][8] Precise and reliable quantification of lacosamide and its primary metabolite in biological matrices like plasma or serum is essential for ensuring patient safety and therapeutic efficacy. This guide provides a detailed examination of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, explains the scientific rationale behind its design, and compares its performance against alternative analytical techniques.

The Gold Standard: A Validated UPLC-MS/MS Method

For the simultaneous quantification of lacosamide and O-desmethyl lacosamide, a UPLC-MS/MS method offers an unparalleled combination of speed, sensitivity, and specificity. The principles of Ultra-Performance Liquid Chromatography (UPLC) leverage sub-2 µm particle columns, which operate at higher pressures than traditional High-Performance Liquid Chromatography (HPLC). This results in significantly faster run times, superior chromatographic resolution, and increased sensitivity. When coupled with tandem mass spectrometry (MS/MS), which acts as a highly specific and sensitive detector, the method can confidently identify and quantify target analytes even at very low concentrations in complex biological matrices.

Experimental Protocol: UPLC-MS/MS

This protocol synthesizes common practices from validated methods described in the literature.[2][9][10]

1. Sample Preparation (Protein Precipitation):

  • Rationale: The primary goal is to remove proteins from the plasma or serum sample, which would otherwise interfere with the analysis and damage the UPLC column. Protein precipitation is the simplest and fastest extraction method for this purpose. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while keeping the analytes of interest in the solution.

  • Procedure:

    • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

    • Add 10 µL of an internal standard (IS) working solution (e.g., lacosamide-d3 or lamotrigine) to correct for variability during sample processing and instrument analysis.[7][9]

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for injection into the UPLC-MS/MS system.

2. Chromatographic Conditions:

  • Rationale: The choice of column and mobile phase is critical for achieving good separation between lacosamide, O-desmethyl lacosamide, and any potential interferences from the biological matrix. A C18 reversed-phase column is suitable for retaining these moderately polar compounds. A gradient elution, starting with a higher aqueous phase and ramping up the organic phase (acetonitrile or methanol), allows for the effective elution of the analytes and a clean-up of the column before the next injection. The addition of a modifier like formic acid helps to improve peak shape and ionization efficiency in the mass spectrometer.

  • Parameters:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: ACQUITY HSS T3 C18 (2.1 x 100 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2][10]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.7 mL/min.[1]

    • Injection Volume: 2-6 µL.[7][9]

    • Gradient Program: A typical gradient might run from 15% B to 95% B over a few minutes.

    • Total Run Time: Approximately 3.5 - 5 minutes.[1][9]

3. Mass Spectrometric Conditions:

  • Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion (the molecular weight of the analyte) is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is a unique signature for the analyte, virtually eliminating interference. Positive electrospray ionization (ESI+) is effective for protonating lacosamide and its metabolite.

  • Parameters:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Lacosamide: Precursor ion (m/z) → Product ion (m/z)

      • O-desmethyl Lacosamide: Precursor ion (m/z) → Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) → Product ion (m/z)

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Plasma Sample (100 µL) B 2. Add Internal Standard A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. Vortex & Centrifuge C->D E 5. Collect Supernatant D->E F 6. UPLC Injection E->F Inject G 7. Chromatographic Separation (C18 Column) F->G H 8. ESI+ Ionization G->H I 9. MS/MS Detection (MRM Mode) H->I J 10. Peak Integration I->J Acquire Data K 11. Quantification (Calibration Curve) J->K L 12. Final Concentration Report K->L

Fig 1. UPLC-MS/MS Experimental Workflow

Trustworthiness Through Rigorous Validation

A method is only as reliable as its validation. The protocol described must undergo a rigorous validation process to ensure its performance is accurate, precise, and reproducible, in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][11][12]

Key Validation Parameters
  • Specificity & Selectivity: The ability to detect and quantify the analytes without interference from other components in the sample matrix (e.g., endogenous compounds, other drugs).[13] This is assessed by analyzing blank matrix samples from multiple sources.

  • Linearity & Range: The method must demonstrate a linear relationship between analyte concentration and instrument response over a defined range. A calibration curve with a correlation coefficient (r²) of ≥0.99 is typically required.[2]

  • Accuracy & Precision:

    • Accuracy (closeness to the true value) is determined by analyzing Quality Control (QC) samples at multiple concentrations and is expressed as percent relative error (%RE).

    • Precision (reproducibility of measurements) is assessed at both intra-day and inter-day levels and is expressed as percent relative standard deviation (%RSD).[2] For both, the acceptance criterion is typically within ±15% (±20% at the Lower Limit of Quantification).[9]

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Recent UPLC-MS/MS methods report LLOQs for lacosamide as low as 2 ng/mL and for ODL as low as 1 ng/mL in plasma.[2][10]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from a pre-extracted sample to a post-extracted sample.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte, which can cause ion suppression or enhancement.[13]

  • Stability: The stability of the analytes must be evaluated under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability.[2][9]

Validation_Logic cluster_core Core Performance Metrics cluster_limits Sensitivity & Specificity cluster_robustness Robustness & Reliability Validation Bioanalytical Method Validation Accuracy Accuracy %RE within ±15% Validation->Accuracy Precision Precision %RSD within ±15% Validation->Precision Linearity Linearity & Range r² ≥ 0.99 Validation->Linearity Selectivity Selectivity No interference at analyte RT Validation->Selectivity LLOQ LLOQ Lowest point with acceptable Accuracy & Precision Validation->LLOQ Recovery Recovery Consistent & efficient extraction Validation->Recovery MatrixEffect Matrix Effect Minimal ion suppression/ enhancement Validation->MatrixEffect Stability Stability Freeze-Thaw, Bench-Top, Long-Term Validation->Stability

Fig 2. Logical Framework for Method Validation

Comparative Analysis of Analytical Methods

While UPLC-MS/MS represents the state-of-the-art, it is important to understand its advantages in the context of other available methods.

FeatureHPLC-UVUPLC-MS/MSHomogeneous Immunoassay
Principle Chromatographic separation with UV light absorption detection.[14]High-efficiency chromatographic separation with mass-based detection.[2][10]Antibody-based binding reaction with enzymatic signal generation.[15]
Specificity Moderate; susceptible to interference from co-eluting compounds.[16]Very High; MRM detection is highly specific to the analyte's mass and structure.[2]Moderate to High; potential for cross-reactivity with metabolites or structurally similar drugs.
Sensitivity (Typical LLOQ) ~50-100 ng/mL~1-2 ng/mL[2][10]~400 ng/mL[15]
Run Time per Sample 10-15 minutes[16]3-5 minutes[1]< 10 minutes (after initial setup)
Simultaneous Analysis Possible, but may require longer run times for resolution.Excellent; easily separates and quantifies parent drug and multiple metabolites.[10]Typically measures only the parent drug.
Sample Volume ~100 µL[14]~50-100 µL[7][9]~10-50 µL
Equipment Cost ModerateHighModerate (requires a clinical chemistry analyzer)
Primary Application Routine analysis in less demanding research or QC settings.Definitive quantification for clinical trials, TDM, and pharmacokinetic studies.[7]Rapid screening and TDM in high-volume clinical labs.
UPLC vs. HPLC

The primary advantage of UPLC over HPLC is speed and efficiency. By using smaller stationary phase particles (~1.8 µm vs. 3-5 µm in HPLC), UPLC achieves better separation efficiency, leading to sharper and narrower peaks. This allows for significantly shorter run times (e.g., 5 minutes for UPLC vs. 15 minutes for HPLC) without sacrificing, and often improving, the quality of the separation.[1]

Mass Spectrometry vs. UV Detection

The choice of detector is arguably the most critical factor. A UV detector measures the absorbance of light by the analyte. While simple and robust, it lacks specificity. Any compound that elutes at the same time as lacosamide and absorbs light at the same wavelength will interfere with the result.[14] In contrast, a tandem mass spectrometer is a mass-based detector that provides structural information, making it far more specific and sensitive. This is especially crucial when analyzing complex biological matrices where the risk of interference is high.

Chromatography vs. Immunoassays

Homogeneous enzyme immunoassays, such as the ARK™ Lacosamide Assay, offer a high-throughput alternative for clinical settings.[15] These assays are fast and can be fully automated on clinical chemistry analyzers. However, they are generally less sensitive than LC-MS/MS and are designed to measure only the parent drug. Furthermore, immunoassays can be susceptible to cross-reactivity from metabolites or other compounds, which can lead to inaccurate results. Therefore, LC-MS/MS methods remain the gold standard for research, clinical trials, and for confirming unexpected immunoassay results.

Conclusion

For the quantitative analysis of lacosamide and its O-desmethyl metabolite, a validated UPLC-MS/MS method stands as the superior choice for researchers and drug development professionals. Its high sensitivity, specificity, and speed allow for the reliable determination of analyte concentrations in complex biological fluids, providing the trustworthy data necessary for pharmacokinetic studies, clinical trials, and personalized patient care. While simpler methods like HPLC-UV and immunoassays have their place, they cannot match the comprehensive performance and confidence offered by the UPLC-MS/MS platform. The rigorous validation of this method, grounded in regulatory guidelines, ensures that the data generated is not just a number, but a reliable foundation for critical scientific and clinical decisions.

References

  • Lacosamide | C13H18N2O3 | CID 219078 . PubChem - National Institutes of Health. Available from: [Link]

  • Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical . Der Pharma Chemica. Available from: [Link]

  • Lacosamide . Wikipedia. Available from: [Link]

  • Lacosamide: Dosage, Mechanism/Onset of Action, Half-Life . Medicine.com. Available from: [Link]

  • Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction . National Institutes of Health. Available from: [Link]

  • Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction . Frontiers in Pharmacology. Available from: [Link]

  • Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk . National Institutes of Health. Available from: [Link]

  • Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction . PubMed. Available from: [Link]

  • Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards . PubMed. Available from: [Link]

  • Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders . National Institutes of Health. Available from: [Link]

  • Lacosamide Therapy and CYP2C19 Genotype . National Institutes of Health. Available from: [Link]

  • Development and Validation of Analytical Methods for Lacosamide . RJPT. Available from: [Link]

  • A simple HPLC–UV method for the determination of lacosamide in human plasma . Bioanalysis Zone. Available from: [Link]

  • LACOSAMIDE, SERUM/PLASMA . Warde Medical Laboratory. Available from: [Link]

  • A UPLC‐MS/MS method for Simultaneous Determination of Nine Antiepileptic drugs in Human Plasma and Its Application in TDM . ResearchGate. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF AN UPLC METHOD FOR THE QUANTIFICATION OF CARBAMAZEPINE IN INTESTINAL SAC SAMPLES . International Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • Optimization and development of a green high performance liquid chromatography method for determination of 8 anti-epileptic drugs and 2 active metabolites in human serum assessed using AGREE, AGREEprep, GAPI and BAGI . Royal Society of Chemistry. Available from: [Link]

  • Extractive spectrophotometric method for lacosamide analysis . Inovine Meetings LLC. Available from: [Link]

  • Development and validation of analytical methods for lacosamide . ResearchGate. Available from: [Link]

  • A Simple HPLC–UV Method for The Determination of Lacosamide in Human Plasma . Wiley Online Library. Available from: [Link]

  • Characterization of lacosamide metabolites by UHPLC–ESI–HRMS method . ResearchGate. Available from: [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available . Bioanalysis Zone. Available from: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? . ScienceDirect. Available from: [Link]

  • Bioanalytical Method Validation . U.S. Food and Drug Administration. Available from: [Link]

  • USFDA guidelines for bioanalytical method validation . SlideShare. Available from: [Link]

  • HPLC method for determination of lacosamide . Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]5].pdf

Sources

Structural & Functional Divergence: Lacosamide vs. (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural difference between Lacosamide and (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical comparison between Lacosamide (Vimpat®), a clinically approved third-generation antiepileptic drug (AED), and (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide (referred to herein as Compound S-DC ), a structural analog often utilized as a negative control or synthetic intermediate in Structure-Activity Relationship (SAR) studies.

While both molecules share a functionalized amino acid backbone, they represent opposite ends of the drug optimization spectrum. Lacosamide is a highly optimized (R)-serine derivative designed for metabolic stability and specific sodium channel modulation. In contrast, Compound S-DC is an (S)-alanine derivative lacking key pharmacophores required for efficacy, making it an excellent case study in "distomer" behavior and molecular liability.

Structural Deconstruction & Chemical Identity

The divergence between these two molecules is systemic, affecting the scaffold, stereochemistry, and functional groups.

FeatureLacosamide (Clinical Standard)Compound S-DC (Structural Probe)
IUPAC Name (2R)-2-acetamido-N-benzyl-3-methoxypropanamide(2S)-2-amino-N-(2,6-dichlorobenzyl)propanamide
Amino Acid Scaffold D-Serine (Functionalized)L-Alanine (Derivatized)
Stereochemistry (R) - Essential for Activity(S) - Generally Inactive (Distomer)
N-Terminus Acetylated (N-Acetyl)Free Amine (Primary -NH2)
Side Chain (C3) Methoxymethyl (-CH2-OMe)Methyl (-CH3)
Aromatic Ring Unsubstituted Benzyl2,6-Dichlorobenzyl
Molecular Weight 250.30 g/mol ~247.12 g/mol
Lipophilicity (cLogP) ~0.3 (Balanced CNS entry)~2.1 (Higher due to halogens/methyl)
Visualization of Structural Divergence

The following diagram illustrates the component-level differences between the optimized drug and the analog.

StructureComparison Lacosamide Lacosamide (Optimized Drug) Lac_Scaffold D-Serine Backbone (H-Bond Donor/Acceptor) Lacosamide->Lac_Scaffold Lac_Cap N-Acetyl Cap (Protects vs Peptidases) Lacosamide->Lac_Cap Lac_Ring Benzyl Ring (Hydrophobic Interaction) Lacosamide->Lac_Ring Lac_Chiral (R)-Stereocenter (Active Configuration) Lacosamide->Lac_Chiral CompoundS Compound S-DC (Analog/Intermediate) Comp_Scaffold L-Alanine Backbone (Lacks Side Chain O) CompoundS->Comp_Scaffold Comp_Cap Free Amine (Metabolic Liability) CompoundS->Comp_Cap Comp_Ring 2,6-Cl Benzyl (Steric Bulk/High LogP) CompoundS->Comp_Ring Comp_Chiral (S)-Stereocenter (Inactive Configuration) CompoundS->Comp_Chiral Lac_Scaffold->Comp_Scaffold Loss of O-Methyl reduces binding Lac_Cap->Comp_Cap Deacetylation increases polarity & degradation

Caption: Component analysis showing the four critical deviations of Compound S-DC from the Lacosamide pharmacophore.

Pharmacological Implications (SAR Analysis)

The Stereochemical Switch ((R) vs (S))

Lacosamide belongs to the class of Functionalized Amino Acids (FAAs) . Extensive SAR data confirms that the anticonvulsant activity is stereospecific.

  • Lacosamide ((R)-isomer): Matches the binding pocket of the voltage-gated sodium channel (VGSC) in its slow-inactivated state.

  • Compound S-DC ((S)-isomer): The (S)-configuration typically exhibits an ED50 > 100 mg/kg (inactive) compared to ~4.5 mg/kg for the (R)-isomer in MES seizure models. The (S)-enantiomer fails to stabilize the slow inactivation state effectively.

The N-Acetyl "Cap" vs. Free Amine

The most critical deficiency in Compound S-DC is the Free Primary Amine .

  • Metabolic Instability: Free amino acids and simple amides are rapid substrates for aminopeptidases and amidases in vivo. Lacosamide's N-acetyl group "caps" the molecule, preventing rapid hydrolysis and ensuring a half-life suitable for b.i.d. dosing (~13 hours).

  • Solubility & Permeability: The acetyl group masks the polarity of the amine, optimizing the LogP for blood-brain barrier (BBB) penetration. The free amine in Compound S-DC exists as a charged species at physiological pH, altering its distribution profile.

The Side Chain (Methoxy vs. Methyl)

Lacosamide is a Serine derivative; Compound S-DC is an Alanine derivative.

  • Mechanism: The methoxy oxygen in Lacosamide serves as a critical hydrogen bond acceptor within the channel pore.

  • Consequence: Replacing the methoxymethyl group with a simple methyl group (Alanine) results in a significant loss of affinity for the slow-inactivated state of the sodium channel.

Experimental Protocols

To empirically validate the differences described above, the following protocols are recommended for synthesis and functional characterization.

Synthesis of Compound S-DC (Amide Coupling)

Objective: Synthesize the target analog from commercially available precursors.

Reagents: Boc-L-Alanine, 2,6-Dichlorobenzylamine, EDC.HCl, HOBt, DIPEA, DCM, TFA.

  • Coupling:

    • Dissolve Boc-L-Alanine (1.0 eq) in DCM (0.1 M).

    • Add EDC.HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir at 0°C for 15 min.

    • Add 2,6-Dichlorobenzylamine (1.1 eq). Warm to RT and stir for 12h.

    • Check: TLC (Hexane:EtOAc 1:1) should show consumption of starting material.

  • Workup:

    • Wash organic layer with 1M HCl, sat. NaHCO3, and brine. Dry over MgSO4.

    • Concentrate to yield the Boc-protected intermediate.

  • Deprotection (The Critical Step):

    • Dissolve intermediate in DCM/TFA (4:1). Stir for 1h.

    • Concentrate in vacuo. Neutralize with sat. NaHCO3 and extract with DCM.

    • Note: Unlike Lacosamide synthesis, do not perform the final acetylation step.

  • Purification:

    • Recrystallize from Et2O/Hexane to obtain (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide .

Electrophysiology: Sodium Channel Slow Inactivation

Objective: Compare the ability of Lacosamide and Compound S-DC to shift the voltage dependence of slow inactivation.

System: HEK293 cells stably expressing hNaV1.2. Method: Whole-cell patch clamp.

  • Protocol Setup:

    • Holding Potential: -100 mV.

    • Conditioning Pulse: Depolarize to voltages ranging from -120 mV to +20 mV for 10 seconds (to induce slow inactivation).

    • Test Pulse: -100 mV (20ms) recovery, followed by 0 mV test pulse to measure available current.

  • Drug Application:

    • Perfuse Lacosamide (100 µM) as positive control.

    • Washout (10 min).

    • Perfuse Compound S-DC (100 µM) .

  • Data Analysis:

    • Fit steady-state inactivation curves to a Boltzmann function:

      
      .
      
    • Expected Result: Lacosamide will hyperpolarize

      
       by >15 mV (enhancing inactivation). Compound S-DC will show negligible shift (<5 mV), confirming its inactivity as a distomer/analog.
      

Mechanistic Pathway Visualization

The following diagram details the mechanism of action (MOA) divergence, showing why Lacosamide succeeds where Compound S-DC fails.

MOA_Divergence Lac Lacosamide (R-Isomer) Binding Stereoselective Binding Lac->Binding Matches Pocket Cmp Compound S-DC (S-Isomer) Cmp->Binding Wrong Chirality (S) NaV NaV Channel (Slow Inactivated State) Stab Conformational Stabilization NaV->Stab Enhances Inactivation Binding->NaV High Affinity NoBind Steric/Chiral Mismatch Binding->NoBind Low Affinity Effect Reduced Neuronal Firing (Anticonvulsant) Stab->Effect NoBind->NaV Weak/No Interaction NoEffect No Change in Firing (Inactive) NoBind->NoEffect

Caption: Pathway illustrating the failure of Compound S-DC to stabilize the NaV slow-inactivated state due to stereochemical and structural mismatch.

References

  • Beyreuther, B. K., et al. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews.[1] Link

  • Choi, D., et al. (1996).[2] Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives.[3] Journal of Medicinal Chemistry. Link

  • Errington, A. C., et al. (2008). Differentiation of two novel Na+ channel blockers, lacosamide and NW-1029, from carbamazepine and lamotrigine. Molecular Pharmacology.[4] Link

  • PubChem. (2023). Lacosamide Compound Summary.[2] National Library of Medicine. Link

  • Park, K. D., et al. (2009). The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide.[3] Journal of Medicinal Chemistry. Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.